(+)-JNJ-A07
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H26ClF3N2O6 |
|---|---|
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C28H26ClF3N2O6/c1-38-22-13-20(14-23(15-22)39-12-2-3-25(35)36)33-26(18-4-7-19(29)8-5-18)27(37)34-11-10-17-6-9-21(16-24(17)34)40-28(30,31)32/h4-9,13-16,26,33H,2-3,10-12H2,1H3,(H,35,36) |
Clave InChI |
WUBVXTOLZKVNEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCCCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Development of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development timeline of the potent, pan-serotype dengue virus (DENV) inhibitor, (+)-JNJ-A07, and its clinical development analog, mosnodenvir (JNJ-1802). The document details the mechanism of action, key experimental data, and methodologies employed throughout its preclinical and clinical evaluation.
Discovery and Development Timeline
The development of this compound and its analog, mosnodenvir, represents a significant advancement in the pursuit of a direct-acting antiviral for dengue fever. The timeline below outlines the key milestones in its journey from a promising hit compound to a clinical candidate.
| Date | Milestone | Description |
| October 6, 2021 | Initial publication of the discovery of this compound in the journal Nature. | Researchers from Janssen Pharmaceutica and their collaborators reported the discovery of this compound through a large-scale, cell-based phenotypic screening for anti-DENV-2 inhibitors. The compound demonstrated nanomolar to picomolar activity against a panel of 21 clinical isolates, representing all four DENV serotypes.[1] |
| November 19, 2021 | Completion of a Phase 1 first-in-human clinical study of a dengue-specific antiviral small molecule announced. | Janssen announced at the American Society of Tropical Medicine and Hygiene Annual Meeting that a dengue-specific antiviral, later identified as the analog JNJ-1802 (mosnodenvir), was safe and well-tolerated in humans. The company stated that the compound was progressing to Phase 2a clinical studies.[1] |
| March 15, 2023 | Preclinical data for JNJ-1802 published in Nature. | New data demonstrated that JNJ-1802 provides strong protection against dengue in non-human primates and mice. The publication confirmed a similar mechanism of action to this compound and supported its further clinical development. |
| February 22, 2023 | Actual study start date for the Phase 2 clinical trial of JNJ-1802 (mosnodenvir). | The study, titled "A Study of JNJ-64281802 for the Prevention of Dengue Infection" (NCT05201794), was initiated to evaluate the efficacy of mosnodenvir in preventing dengue virus in adults.[2] |
| June 26, 2024 | Actual primary completion date of the Phase 2 clinical trial. | The primary data collection for the main outcomes of the Phase 2 study was completed.[2] |
| October 4, 2024 | Discontinuation of the Phase 2 field study of mosnodenvir announced. | Johnson & Johnson announced the discontinuation of the Phase 2 study as part of a strategic reprioritization of its Communicable Diseases R&D portfolio. The company emphasized that the decision was not based on any safety concerns.[3][4][5] |
Mechanism of Action: Targeting the NS3-NS4B Interaction
This compound employs a novel mechanism of action by inhibiting the interaction between two non-structural viral proteins, NS3 and NS4B.[1] This interaction is crucial for the formation of the viral replication complex. By blocking the NS3-NS4B interaction, this compound prevents the assembly of these essential viral replication organelles, thereby halting viral replication.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its analog, mosnodenvir (JNJ-1802).
In Vitro Efficacy of this compound
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) |
| C6/36 (Aedes albopictus) | DENV-2 | 1.15 | 12.27 |
| Aag2-AF5 (Aedes aegypti) | DENV-2 | 0.64 | 5.60 |
Data from in vitro studies on mosquito cell lines.[7]
In Vivo Efficacy of this compound in AG129 Mice (Prophylactic Setting)
| Treatment Group (mg/kg, twice daily) | Viremia on Day 3 (log10 RNA copies/mL) | Survival Rate (%) |
| Vehicle | ~6.5 | 0 |
| 1 | ~4.0 | 60 |
| 3 | ~3.0 | 80 |
| 10 | <2.6 (LLOQ) | 100 |
| 30 | <2.6 (LLOQ) | 100 |
LLOQ: Lower Limit of Quantification. Treatment started 1 hour before infection with DENV-2.
In Vitro Efficacy of Mosnodenvir (JNJ-1802)
| Cell Line | Virus Strain | IC50 (nM) |
| Vero | DENV-2/RL | 0.0123 |
| Vero | DENV-2/16681 | 0.0128 |
Data from a mechanistic viral kinetic model calibrated against in vitro infection studies.[8]
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the discovery and preclinical evaluation of this compound are outlined below.
Cell-Based Phenotypic Screening for Anti-Dengue Virus Inhibitors
This protocol describes a high-throughput screening assay to identify compounds that inhibit dengue virus replication in a cell-based system.
References
- 1. Statement on Completion of First-in-Human Trial Evaluating a Dengue-specific Antiviral Compound [jnj.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 4. Johnson & Johnson Halts Phase 2 Study of Antiviral for Dengue Prevention [synapse.patsnap.com]
- 5. JNJ To Terminate Phase 2 Field Study Of Mosnodenvir For Prevention Of Dengue Virus | Nasdaq [nasdaq.com]
- 6. researchgate.net [researchgate.net]
- 7. AG129 Mice as a Comprehensive Model for the Experimental Assessment of Mosquito Vector Competence for Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-JNJ-A07 is a potent, orally bioavailable small molecule inhibitor of the dengue virus (DENV), demonstrating pan-serotype activity. It represents a significant advancement in the quest for a direct-acting antiviral therapy for dengue fever, a mosquito-borne viral disease with a substantial global health burden. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and data are presented to support further research and development efforts in the field of antiviral drug discovery.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (+)-4-[3-[[(1S)-1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydro-1H-indol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid . Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₂₆ClF₃N₂O₆ |
| Molecular Weight | 578.97 g/mol |
| CAS Number | 2135640-93-4 |
| Appearance | Solid |
| SMILES | O=C(O)CCCOc1cc(OC)cc(N--INVALID-LINK--c4ccc(Cl)cc4)c1 |
Figure 1: Chemical Structure of this compound

Mechanism of Action: Targeting the NS3-NS4B Interaction
This compound employs a novel mechanism of action by inhibiting the interaction between two crucial dengue virus non-structural proteins: NS3 and NS4B. This interaction is essential for the formation of the viral replication complex, a specialized structure within infected host cells where viral RNA replication occurs.
The NS3 protein is a multifunctional enzyme with both protease and helicase activities, while the NS4B protein is a membrane-associated protein that plays a key role in the formation of the replication complex. By binding to NS4B, this compound prevents its association with NS3, thereby disrupting the assembly of the replication machinery and halting viral proliferation.[1][2][3]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound within the context of the dengue virus replication cycle.
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Quantitative Data
In Vitro Antiviral Activity
This compound exhibits potent antiviral activity against a broad range of dengue virus serotypes and clinical isolates. The 50% effective concentration (EC₅₀) values are in the nanomolar to picomolar range, highlighting its high potency.
| Cell Line | DENV Serotype/Strain | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Vero | DENV-2 (16681) | 0.1 | >25 | >250,000 |
| C6/36 | DENV-2 | 1.15 | 12.27 | ~10,670 |
| Aag2-AF5 | DENV-2 | 0.64 | 5.60 | ~8,750 |
Data compiled from multiple sources.
In Vivo Efficacy in Mouse Models
Studies in AG129 mice, a model for dengue virus infection, have demonstrated the in vivo efficacy of this compound. Oral administration of the compound resulted in a significant reduction in viral load.
| Mouse Model | DENV Serotype | Treatment Dose (mg/kg, twice daily) | Viral Load Reduction (log₁₀ RNA copies/mL) |
| AG129 | DENV-2 | 10 | Significant reduction vs. vehicle |
| AG129 | DENV-2 | 30 | Significant reduction vs. vehicle |
Data represents a summary of findings. For detailed kinetics, refer to the primary literature.
Experimental Protocols
Antiviral Activity Assay (CPE Reduction Assay)
This protocol outlines a general procedure for determining the antiviral activity of a compound against dengue virus in a cell-based assay.
Objective: To determine the EC₅₀ of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Vero cells (or other susceptible cell line)
-
Dengue virus stock (e.g., DENV-2, strain 16681)
-
Cell culture medium (e.g., MEM supplemented with FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells.
-
Infect the cells with dengue virus at a predetermined multiplicity of infection (MOI).
-
Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 4-5 days).
-
CPE Quantification:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro antiviral activity assay.
Conclusion
This compound is a highly promising dengue virus inhibitor with a novel mechanism of action and potent pan-serotype activity. The data presented in this technical guide underscore its potential as a lead compound for the development of a much-needed antiviral therapy for dengue fever. The provided experimental protocols serve as a foundation for further investigation into its antiviral properties and mechanism of action. Continued research and clinical development will be crucial to fully realize the therapeutic potential of this compound.
References
Unveiling the Target and Validating the Mechanism of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-JNJ-A07 is a potent, orally bioavailable small molecule inhibitor of the dengue virus (DENV) that demonstrates broad activity against all four serotypes and various genotypes. This technical guide provides an in-depth overview of the target identification and validation of this compound. The primary molecular target of this compound has been identified as the viral non-structural protein 4B (NS4B). The compound's mechanism of action involves the disruption of a critical protein-protein interaction within the viral replication complex. Specifically, this compound inhibits the interaction between the NS2B-NS3 protease/helicase complex and the NS4A-2K-NS4B precursor protein. This inhibition prevents the formation of vesicle packets, which are specialized endoplasmic reticulum-derived structures essential for viral RNA replication. This guide summarizes the key quantitative data, details the experimental methodologies used for target validation, and provides visual representations of the underlying molecular processes.
Target Identification: Pinpointing NS4B as the Key Interaction Partner
The identification of NS4B as the direct target of this compound was achieved through a combination of resistance selection studies and advanced molecular biology techniques.
Resistance Mutation Analysis
Prolonged exposure of DENV-2 in cell culture to increasing concentrations of this compound led to the selection of resistant viral populations. Whole-genome sequencing of these resistant variants consistently identified mutations in the gene encoding the NS4B protein. Key mutations conferring resistance to this compound have been mapped to specific residues within the NS4B protein, providing strong genetic evidence of it being the direct target.[1]
Photoaffinity Labeling
To definitively demonstrate the direct binding of this compound to NS4B, a photoaffinity labeling approach was employed. A close analog of this compound was synthesized with a photo-reactive group and a clickable tag. This probe was shown to bind directly to NS4B and its precursor, NS4A-2K-NS4B, in cell-based assays, confirming a direct physical interaction.[2]
Mechanism of Action: Disrupting the Viral Replication Complex
This compound exerts its antiviral effect by interfering with the assembly of the DENV replication machinery.
Inhibition of the NS2B/NS3 and NS4A-2K-NS4B Interaction
Co-immunoprecipitation experiments have demonstrated that this compound effectively blocks the interaction between the DENV NS2B/NS3 protease-helicase and the NS4A-2K-NS4B precursor protein.[2] This interaction is a crucial step in the formation of the viral replication complex.
Blockade of Vesicle Packet Formation
The functional consequence of disrupting the NS2B/NS3 and NS4A-2K-NS4B interaction is the inhibition of the formation of vesicle packets. These invaginations of the endoplasmic reticulum membrane are the sites of viral RNA replication. Transmission electron microscopy of DENV-infected cells treated with this compound revealed a significant reduction in the formation of these essential viral structures.[3]
Quantitative Data
Antiviral Activity of this compound
This compound exhibits potent antiviral activity against a wide range of DENV serotypes and genotypes in various cell lines. The following tables summarize the 50% effective concentration (EC50) and 90% effective concentration (EC90) values.
Table 1: Antiviral Activity of this compound against DENV Genotypes in Vero E6 Cells [4]
| Serotype | Genotype | Strain | EC50 (µM) | EC90 (µM) |
| DENV-1 | G1 | Djibouti | <0.00006 ± 0.00004 | <0.0001 ± 0.0001 |
| DENV-1 | G3 | Malaysia† | 0.0003 ± 0.00007 | 0.0007 ± 0.0001 |
| DENV-1 | G4 | Indonesia | <0.00008 ± 0.00005 | <0.0002 ± 0.0002 |
| DENV-1 | G5 | France - Toulon | <0.00003 ± 0.00001 | <0.0002 ± 0.0002 |
| DENV-2 | Asian America | Martinique† | 0.004 ± 0.005 | 0.005 ± 0.005 |
| DENV-2 | American | Trinidad | <0.00003 ± 0.000009 | <0.00007 ± 0.00007 |
| DENV-2 | Cosmopolitan | France - Toulon | <0.00007 ± 0.00005 | <0.0002 ± 0.0002 |
| DENV-2 | Asian I | Thailand† | 0.001 ± 0.0002 | 0.001 ± 0.000002 |
| DENV-2 | Asian II | Papua New Guinea | <0.00004 ± 0 | <0.00007 ± 0.00004 |
| DENV-2 | Sylvatic | Malaysia | <0.00006 ± 0.00003 | 0.0002 ± 0.00008 |
| DENV-3 | G1 | Malaysia | 0.0005 ± 0.0002 | 0.001 ± 0.0003 |
| DENV-3 | G2 | Thailand | 0.001 ± 0.0007 | 0.002 ± 0.0002 |
| DENV-3 | G3 | Bolivia | 0.0004 ± 0.0003 | 0.002 ± 0.0009 |
| DENV-3 | G5 | H87† | 0.001 ± 0.0005 | 0.002 ± 0.0007 |
| DENV-3 | G5 | Brazil‡ | 0.0002 ± 0.0002 | 0.0006 ± 0.0005 |
| DENV-4 | G1 | India | <0.00004 ± 0 | <0.0001 ± 0.0001 |
| DENV-4 | G2a | Malaysia | 0.003 ± 0.003 | 0.004 ± 0.004 |
| DENV-4 | G2b | Martinique | <0.0001 ± 0.0001 | 0.001 ± 0.0003 |
| DENV-4 | G2b | Brazil | <0.0002 ± 0.0001 | 0.0006 ± 0.0001 |
| DENV-4 | G3 | Thailand | 0.006 ± 0.006 | 0.01 ± 0.002 |
| DENV-4 | Sylvatic | Malaysia | 0.0003 ± 0.00002 | 0.0009 ± 0.0004 |
| *DENV strain that was generated using infectious subgenomic amplicons (ISA). †DENV strain that carries the T108I mutation in NS4B. ‡DENV strain that contains the T108A mutation in NS4B. |
Table 2: Antiviral Activity and Cytotoxicity of this compound in Mosquito Cell Lines [5]
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) |
| C6/36 | DENV-2 (TH/1974) | 1.15 | 12.27 |
| Aag2-AF5 | DENV-2 (TH/1974) | 0.64 | 5.60 |
Resistance Mutations
Table 3: Experimentally Selected Resistance Mutations for this compound in DENV NS4B [1]
| Mutation |
| F47Y |
| V91A |
| L94F |
| P104S |
| T108I |
| T216N/P |
Experimental Protocols
Photoaffinity Labeling for Target Identification
-
Objective: To demonstrate direct binding of a this compound analog to DENV NS4B.
-
Methodology Overview: A photoaffinity probe was designed with high structural similarity to this compound, incorporating a photo-reactive group and a reporter tag (e.g., an alkyne for click chemistry).[2] DENV-infected or NS protein-expressing cells were incubated with the probe. Upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein. The reporter tag was then used for visualization and identification of the labeled protein via click chemistry with a fluorescent azide, followed by immunoprecipitation and western blotting.[5]
-
Key Reagents: Photoaffinity probe (JNJ-A07 analog), DENV-infected cells, antibodies against DENV NS proteins.
Co-immunoprecipitation to Demonstrate Disruption of Protein-Protein Interaction
-
Objective: To show that this compound inhibits the interaction between NS2B/NS3 and NS4A-2K-NS4B.
-
Methodology Overview: Cells co-expressing tagged versions of DENV NS2B-NS3 and NS4A-2K-NS4B were treated with varying concentrations of this compound or a vehicle control. Cell lysates were then subjected to immunoprecipitation using an antibody against one of the tagged proteins (e.g., anti-HA for HA-tagged NS4A-2K-NS4B). The resulting immunoprecipitates were analyzed by western blotting using an antibody against the other protein (e.g., anti-NS3) to assess the extent of co-precipitation. A reduction in the co-precipitated protein in the presence of this compound indicates inhibition of the protein-protein interaction.[6]
-
Key Reagents: Expression vectors for tagged DENV NS proteins, antibodies for immunoprecipitation and western blotting, this compound.
Transmission Electron Microscopy (TEM) for Visualization of Vesicle Packet Formation
-
Objective: To visualize the effect of this compound on the formation of DENV-induced vesicle packets.
-
Methodology Overview: DENV-infected cells were treated with this compound or a vehicle control. At a specified time post-infection, the cells were fixed, typically with glutaraldehyde and osmium tetroxide, dehydrated, and embedded in resin. Ultrathin sections were then prepared and stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast. The sections were imaged using a transmission electron microscope to visualize the ultrastructure of the endoplasmic reticulum and the presence or absence of vesicle packets.[2]
-
Key Reagents: DENV-infected cells, this compound, fixatives (glutaraldehyde, osmium tetroxide), embedding resin, stains (uranyl acetate, lead citrate).
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Experimental Workflow: Target Identification and Validation
Caption: Workflow for the identification and validation of the target of this compound.
Logical Relationship: Target Validation Cascade
Caption: Logical cascade for the validation of NS4B as the target of this compound.
References
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. To block dengue, humans and mosquitoes could share antivirals | Drug Discovery News [drugdiscoverynews.com]
- 3. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 4. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation [ideas.repec.org]
- 5. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmission Electron Microscopy Studies of Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-Serotype Antiviral Spectrum of (+)-JNJ-A07 Against Dengue Virus Serotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral spectrum of (+)-JNJ-A07, a potent inhibitor of the Dengue virus (DENV). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the quantitative efficacy, experimental methodologies, and mechanism of action of this compound against all four Dengue serotypes.
Introduction
This compound has emerged as a highly potent, pan-serotype inhibitor of the Dengue virus, demonstrating activity at nanomolar to picomolar concentrations against a wide range of clinical isolates.[1] Its novel mechanism of action, which involves the disruption of the viral replication complex, makes it a promising candidate for further therapeutic development. This document summarizes the key quantitative data, details the experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound has been demonstrated across all four Dengue virus serotypes. The compound exhibits a high therapeutic index, indicating a favorable safety profile in preclinical studies.
Table 1: In Vitro Efficacy of this compound against Dengue Virus Serotype 2
| Cell Line | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Assay Method |
| Vero | DENV-2 (16681) | 0.1 | >10 | qRT-PCR |
| C6/36 (mosquito) | DENV-2 | Not specified | 12.27 | MTS Assay |
| Aag2-AF5 (mosquito) | DENV-2 | Not specified | 5.60 | MTS Assay |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Data for Vero cells from Selleck Chemicals.[2] Data for mosquito cell lines from a 2024 study on JNJ-A07's effect on virus transmission.[3]
It is important to note that a comprehensive study published in Nature in 2021 by Kaptein et al. reported that this compound exerts nanomolar to picomolar activity against a panel of 21 clinical isolates representing the genetic diversity of all four DENV serotypes.[1] A related compound from the same chemical series, JNJ-1802, showed mean EC₅₀ values ranging from <0.04 nM to 1.8 nM against a panel of 20 DENV strains, with one DENV-4 strain showing a mean EC₅₀ of 45 nM.[4] This suggests a similar potent and pan-serotype profile for this compound.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's antiviral and cytotoxic properties.
Antiviral Activity Assay (Quantitative RT-PCR)
This protocol is designed to quantify the reduction in viral RNA in the presence of the test compound.
Objective: To determine the EC₅₀ of this compound against Dengue virus serotypes.
Materials:
-
Vero cells (or other susceptible mammalian cell line)
-
Dengue virus stocks (DENV-1, DENV-2, DENV-3, DENV-4)
-
This compound
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well plates
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, master mix)
-
qRT-PCR instrument
Procedure:
-
Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the desired Dengue virus serotype at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
After incubation, lyse the cells and extract the total RNA using a commercial kit.
-
Perform qRT-PCR to quantify the viral RNA levels.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTS Assay)
This protocol assesses the effect of the compound on the viability of the host cells.
Objective: To determine the CC₅₀ of this compound.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates as in the antiviral assay.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for the same duration as the antiviral assay.
-
Add the MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound).
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Mechanism of Action of this compound
Caption: Mechanism of this compound action against Dengue virus.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral efficacy.
Mechanism of Action
This compound exerts its antiviral effect by targeting the interaction between two crucial viral non-structural proteins: NS3 and NS4B.[2] More specifically, it has been shown to prevent the formation of the viral replication complex by blocking the interaction between the NS2B/NS3 protease-helicase and the NS4A-2K-NS4B precursor protein.[5][6] This disruption prevents the subsequent formation of vesicle packets, which are specialized structures within the host cell's endoplasmic reticulum that are essential for viral RNA replication.[5] By inhibiting this early and critical step in the viral life cycle, this compound effectively halts the production of new viral particles. A study also showed that while this compound prevents the de novo formation of these replication complexes, it does not disrupt already established ones.[5]
Conclusion
This compound is a potent, pan-serotype inhibitor of the Dengue virus with a well-defined mechanism of action. The quantitative data from in vitro studies demonstrate its high efficacy across all four serotypes. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this and other antiviral compounds. The unique mechanism of targeting the NS3-NS4B interaction presents a promising avenue for the development of effective therapeutics against Dengue fever.
References
- 1. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
In Vitro Efficacy of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(+)-JNJ-A07 has emerged as a highly potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). Exhibiting nanomolar to picomolar activity against a broad range of DENV clinical isolates, this molecule presents a promising candidate for both prophylactic and therapeutic intervention. This document provides a comprehensive overview of the in vitro activity of this compound across various cell lines, details the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed diagrams.
Introduction
Dengue virus, a mosquito-borne flavivirus, is a significant global health threat, with an estimated 100 to 400 million infections occurring annually. The absence of specific antiviral therapies underscores the urgent need for effective drug candidates. This compound has demonstrated remarkable potency against all four serotypes of DENV in vitro and in vivo.[1][2][3] Its unique mechanism of action, targeting the interaction between viral non-structural proteins, offers a high barrier to resistance.[3] This guide synthesizes the current knowledge on the in vitro profile of this compound, providing researchers with a detailed resource for further investigation and development.
In Vitro Antiviral Activity and Cytotoxicity
This compound has been evaluated in various mammalian and mosquito cell lines, consistently demonstrating potent antiviral activity against Dengue virus. The following table summarizes the key quantitative data from these studies.
| Cell Line | Virus (Strain) | Endpoint | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Vero | DENV-2 (16681) | Not Specified | 0.1 | >10 | >100,000 | [4] |
| C6/36 (Aedes albopictus) | DENV-2 (Bangkok) | Viral RNA Reduction | 1.15 | 12.27 | 10,670 | [1] |
| Aag2-AF5 (Aedes aegypti) | DENV-2 (Bangkok) | Viral RNA Reduction | 0.64 | 5.60 | 8,750 | [1] |
| Unspecified | Japanese Encephalitis Virus (JEV) | JEV Replication | 13 | Not Reported | Not Reported | [5] |
Table 1: Summary of In Vitro Activity of this compound
Mechanism of Action
The antiviral activity of this compound stems from its ability to inhibit the formation of the viral replication complex.[2][4] It achieves this by specifically targeting and blocking the crucial interaction between the viral non-structural proteins NS3 and NS4B.[2][3][4] More precisely, research has shown that this compound prevents the interaction between the NS2B/NS3 protease-helicase complex and the NS4A-2K-NS4B precursor protein.[6][7] This disruption is functionally linked to the prevention of the de novo formation of vesicle packets (VPs), which are invaginations of the endoplasmic reticulum membrane essential for viral RNA replication.[6]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the in vitro activity of this compound.
Antiviral Activity Assay (Viral RNA Reduction)
This assay quantifies the ability of this compound to inhibit DENV replication by measuring the reduction in viral RNA levels.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., Vero, C6/36, or Aag2-AF5) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a culture medium.
-
Infection: Aspirate the culture medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of Dengue virus. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific cell line for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
RNA Extraction: Following incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform one-step or two-step quantitative reverse transcription PCR using primers and probes specific for a conserved region of the DENV genome. A housekeeping gene should be used as an internal control for normalization.
-
Data Analysis: Calculate the viral RNA levels relative to the virus control. The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay. Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for NS3-NS4B Interaction
This technique is used to confirm that this compound disrupts the interaction between the DENV NS3 and NS4B proteins.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with expression plasmids encoding tagged versions of DENV NS3 (e.g., Flag-tagged) and NS4B (e.g., HA-tagged).
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) pre-coupled to agarose or magnetic beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in the presence of this compound indicates disruption of the protein-protein interaction.
Conclusion
This compound is a potent and selective inhibitor of Dengue virus with a well-defined mechanism of action. Its ability to disrupt the formation of the viral replication complex through the inhibition of the NS3-NS4B interaction makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers working on the characterization and advancement of this promising antiviral agent.
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genomica.uaslp.mx [genomica.uaslp.mx]
- 7. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction [jove.com]
A Technical Guide to the Preliminary Research of Novel Dengue Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global burden of Dengue virus (DENV), a mosquito-borne flavivirus, continues to escalate, with an estimated 390 million infections occurring annually. The absence of a broadly effective vaccine and specific antiviral therapies underscores the urgent need for the development of novel DENV inhibitors. This technical guide provides an in-depth overview of the current landscape of preliminary research into these inhibitors, focusing on key viral and host targets, experimental methodologies, and the drug discovery pipeline.
Key Molecular Targets for Dengue Virus Inhibition
The DENV genome encodes three structural proteins (Capsid [C], pre-membrane/membrane [prM/M], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). The non-structural proteins are primarily involved in viral replication and assembly, making them attractive targets for antiviral drug development.
Viral Targets
NS2B-NS3 Protease: The NS2B-NS3 protease is a serine protease essential for cleaving the DENV polyprotein into functional viral proteins. Inhibition of this protease halts viral replication.
NS5 RNA-dependent RNA polymerase (RdRp): The NS5 protein possesses RdRp activity, which is crucial for the synthesis of new viral RNA genomes. Targeting the RdRp can directly block viral replication.
DENV Entry: The initial stages of the DENV life cycle, including attachment to host cell receptors and fusion with the endosomal membrane, present viable targets for inhibition. The envelope (E) protein is a key player in this process.
Host Targets
Targeting host factors that are essential for the DENV life cycle is an alternative strategy that may offer a higher barrier to the development of viral resistance. These targets include host proteins involved in viral entry, replication, and assembly, as well as cellular signaling pathways that are hijacked by the virus. For instance, inhibitors of host kinases and cellular receptors like DC-SIGN have shown promise in preclinical studies.
Quantitative Data on Novel DENV Inhibitors
The following tables summarize the in vitro efficacy of selected novel inhibitors against various DENV targets.
Table 1: Inhibitors of DENV NS2B-NS3 Protease
| Compound | DENV Serotype(s) | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| BP2109 | DENV-2 | 15.43 ± 2.12 | 0.17 ± 0.01 | Replicon | [1] |
| Diaryl (thio)ethers | DENV-2, DENV-3 | Low-micromolar | Submicromolar | - | [2] |
| Compound 2 | DENV-4 | 3.9 ± 0.6 | - | - | [3] |
| Compound 14 | DENV-4 | 4.0 ± 0.4 (Ki) | - | - | [3] |
| Compound 22 | DENV-4 | 3.4 ± 0.1 (Ki) | - | - | [3] |
Table 2: Inhibitors of DENV NS5 RNA-dependent RNA Polymerase (RdRp)
| Compound | DENV Serotype(s) | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| NITD-29 | All | - | - | - | [4] |
| NITD-434 | All | Low to high micromolar | - | - | [5] |
| NITD-640 | All | Low to high micromolar | - | - | [5] |
| RK-0404678 | DENV-2 | - | 6.0 | Vero | [6] |
| SW-b | DENV-2 | 11.54 ± 1.30 | 3.58 ± 0.29 | BHK-21 | [7] |
| SW-d | DENV-2 | 13.54 ± 0.32 | 23.94 ± 1.00 | BHK-21 | [7] |
Table 3: DENV Entry Inhibitors
| Compound | DENV Serotype(s) | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| Compound 6 | All | - | 0.068 - 0.49 | BHK | [8] |
| Doxycycline | DENV-2 | 55 | - | BHK-21 | [8] |
| Rolitetracycline | DENV-2 | 67 | - | BHK-21 | [8] |
| SA-17 | DENV-1, 2, 3 | - | 1.2 - 12 | - | [8] |
| NITD448 | DENV-2 | - | 9.8 | BHK-21 | [8] |
| A5 | DENV-2 | 1.2 | - | - | [8] |
Table 4: Host-Targeting DENV Inhibitors
| Compound | Target | DENV Serotype(s) | EC50 (µM) | Cell Line | Citation |
| QL-XII-47 | Host Cysteine Proteome | All | Potent | - | [9] |
| JNJ-16-IDO | IDO1 | DENV-2 | 2.4 | Monocyte-derived dendritic cells, macrophages, monocytes | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used in the study of DENV inhibitors.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold-standard assay for measuring the titer of neutralizing antibodies against DENV.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or BHK-21) in 24-well plates.
-
Virus-Inhibitor Incubation: Serially dilute the test inhibitor and incubate it with a known amount of DENV for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the cell monolayer and incubate for 1-2 hours.
-
Overlay: Remove the inoculum and add an overlay medium containing carboxymethylcellulose or agar to restrict virus spread.
-
Incubation: Incubate the plates for 5-7 days to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the inhibitor that reduces the number of plaques by 50% (PRNT50) is determined.
DENV NS2B-NS3 Protease Activity Assay
This assay measures the enzymatic activity of the DENV protease and the inhibitory effect of test compounds.
-
Reaction Mixture: Prepare a reaction buffer containing a fluorogenic peptide substrate that mimics the DENV polyprotein cleavage site.
-
Enzyme Addition: Add purified recombinant DENV NS2B-NS3 protease to initiate the reaction.
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with the test compound before adding the substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
Data Analysis: Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
DENV Replicon Assay
DENV replicons are self-replicating viral RNAs that contain a reporter gene (e.g., luciferase or GFP) in place of the structural protein genes. They are a safe and effective tool for screening inhibitors of viral replication.
-
Cell Transfection: Transfect susceptible cells (e.g., BHK-21 or Huh-7) with in vitro transcribed replicon RNA.
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of the test compound.
-
Reporter Gene Assay: After a defined incubation period (e.g., 48-72 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Data Analysis: A decrease in reporter signal indicates inhibition of viral replication. Calculate the EC50 value of the inhibitor.
DENV NS5 RdRp Inhibition Assay
This assay directly measures the ability of a compound to inhibit the RNA synthesis activity of the DENV polymerase.
-
Reaction Setup: Prepare a reaction mixture containing a template RNA, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP or a fluorescent analog), and purified recombinant DENV NS5 RdRp.
-
Inhibitor Addition: Add the test compound to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).
-
Product Detection: Separate the newly synthesized radiolabeled or fluorescent RNA product by gel electrophoresis or capture it on a filter.
-
Data Analysis: Quantify the amount of product synthesized and determine the IC50 of the inhibitor.
Visualizing the Dengue Drug Discovery Landscape
Signaling Pathways in DENV Infection
Dengue virus manipulates numerous host cell signaling pathways to facilitate its replication and evade the host immune response. Understanding these pathways is critical for identifying novel host-targeting antiviral strategies.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing novel DENV inhibitors involves a series of in vitro and cell-based assays.
Logical Relationships in Drug Discovery Pipeline
The development of a new antiviral drug is a complex, multi-stage process that begins with target identification and culminates in clinical trials and regulatory approval.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease protocol v1 [protocols.io]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors [mdpi.com]
- 8. Dengue Virus Entry as Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(+)-JNJ-A07 as a pan-serotype DENV inhibitor
An In-Depth Technical Guide to (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, represents a significant and escalating global health threat, with an estimated 96 million symptomatic infections occurring annually.[1] The virus comprises four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4), and currently, no specific antiviral therapies are available for treatment or prophylaxis.[1][2][3] This technical guide details the discovery, mechanism of action, and preclinical profile of this compound, a highly potent, orally bioavailable, pan-serotype inhibitor of the dengue virus.[4][5] An analogue from the same chemical series, JNJ-1802, has successfully completed a Phase I first-in-human clinical study, where it was found to be safe and well-tolerated, and is now progressing in clinical studies for the prevention and treatment of dengue.[2][6][7]
Core Mechanism of Action
This compound employs a novel mechanism of action, preventing the formation of the viral replication complex by specifically targeting the interaction between two of the virus's non-structural (NS) proteins: NS3 and NS4B.[1][4][6][8] More precisely, recent studies have elucidated that JNJ-A07 targets the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B precursor protein.[9][10][11][12] This inhibition is crucial as the interaction is functionally linked to the biogenesis of vesicle packets (VPs) within the endoplasmic reticulum, which are the exclusive sites of DENV RNA replication.[9][11][13] By blocking the formation of these essential replication organelles, JNJ-A07 effectively halts the viral life cycle.[9][13] This targeted approach provides a high barrier to resistance.[1][6]
Data Presentation: In Vitro Efficacy and Cytotoxicity
This compound demonstrates potent antiviral activity across all four DENV serotypes, with efficacy observed in the nanomolar to picomolar range against a panel of 21 clinical isolates.[1][4][5][6] Its close analogue, JNJ-1802, has also been shown to have potent, pan-serotype activity.[6]
Table 1: In Vitro Antiviral Activity of this compound and Analogue JNJ-1802
| Compound | Virus | Strain / Genotype | Cell Line | EC50 (nM) |
|---|---|---|---|---|
| This compound | DENV-2 | 16681 | Vero | 0.1[2][8] |
| DENV-2 | Bangkok | C6/36 (mosquito) | 1.15[1] | |
| DENV-2 | Bangkok | Aag2-AF5 (mosquito) | 0.64[1] | |
| JNJ-1802 | DENV-1, -2, -3, -4 | Panel of 20 strains | Not Specified | <0.04 - 1.8[6] |
| | DENV-4 | Genotype 3 (Thailand) | Not Specified | 45[6] |
Table 2: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | C6/36 (mosquito) | MTS | 12.27[1] | ~10,670 |
| | Aag2-AF5 (mosquito)| MTS | 5.60[1] | ~8,750 |
Selectivity Index (SI) = CC50 / EC50. Calculated using DENV-2 EC50 values.
In Vivo Efficacy
This compound exhibits a favorable pharmacokinetic profile, leading to outstanding efficacy in mouse models of DENV infection.[1][4] In prophylactic studies using AG129 mice, twice-daily oral administration of JNJ-A07 at doses as low as 1 mg/kg resulted in a significant reduction in viremia and protection against mortality.[14][15] Importantly, the inhibitor has demonstrated marked therapeutic efficacy; delaying the start of treatment until the day of peak viremia still results in a rapid and significant reduction in viral load.[1][3]
Experimental Protocols
The evaluation of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these essential experiments.
DENV Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of infectious virus production.[9][16][17]
Objective: To determine the 50% effective concentration (EC50) of this compound, defined as the concentration that reduces the number of viral plaques by 50%.
Materials:
-
Vero or BHK-21 cells
-
DENV stock (serotypes 1-4)
-
Minimum Essential Medium (MEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution in DMSO
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution (e.g., 1.3 g crystal violet, 50 mL isopropanol, 300 mL formaldehyde, diluted in PBS)[10]
-
24-well or 6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 2-3 days (e.g., 4 x 10^5 cells/well).[17] Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Virus Preparation: Dilute the DENV stock to a concentration that yields a countable number of plaques (e.g., 40-120 PFU/well) in control wells.[17]
-
Infection: Remove the growth medium from the cell monolayers. Add the virus dilution to the wells and incubate for 90 minutes at 37°C to allow for viral adsorption.[17]
-
Treatment: After incubation, remove the virus inoculum. Add the different concentrations of this compound or medium only (for virus control wells) to the respective wells.
-
Overlay: Add the semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days at 35-37°C with 5% CO2, allowing plaques to form.[10]
-
Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet solution.[10] Viable cells will stain purple, while areas of virus-induced cell death (plaques) will remain clear. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined using a dose-response curve fit.
Cytotoxicity Assay (MTT Method)
This assay assesses the effect of the compound on host cell viability to determine its therapeutic window.[13][18]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound, the concentration that reduces cell viability by 50%.
Materials:
-
Vero cells (or other relevant cell line)
-
Culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include "cells only" (no compound) and "medium only" (background) controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C.[19]
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is determined from the dose-response curve.
DENV Replicon Assay
Replicon assays allow for the study of viral RNA replication in the absence of infectious virus production, making them a valuable tool for confirming the mechanism of action.[20]
Objective: To confirm that this compound inhibits DENV RNA replication.
Materials:
-
Host cells (e.g., BHK-21)
-
DENV replicon plasmid DNA or in vitro transcribed RNA. The replicon typically contains the DENV non-structural genes, with the structural genes replaced by a reporter gene (e.g., Renilla or Firefly luciferase).[20]
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in plates suitable for transfection and luciferase assays (e.g., 24- or 96-well white plates).
-
Transfection: Transfect the cells with the DENV replicon DNA or RNA using a suitable transfection reagent.
-
Treatment: After a few hours to allow for initial translation and replication, add serial dilutions of this compound to the transfected cells.
-
Incubation: Incubate the plates for 24-72 hours to allow for replicon replication and reporter protein expression.
-
Cell Lysis: Wash the cells with PBS and add cell lysis buffer.
-
Luciferase Measurement: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase substrate and immediately measure the luminescent signal.
-
Calculation: The reduction in luciferase activity in compound-treated cells compared to untreated controls indicates inhibition of viral RNA replication. The EC50 can be calculated from the dose-response curve.
Conclusion
This compound is a highly potent, pan-serotype DENV inhibitor with a novel mechanism of action that targets the essential NS3-NS4B interaction. Its outstanding preclinical profile, characterized by picomolar to nanomolar in vitro efficacy, a high barrier to resistance, and significant in vivo efficacy in mouse models, establishes it as a landmark compound in the search for a dengue antiviral. The advancement of its close analogue, JNJ-1802, into clinical trials underscores the therapeutic potential of this chemical series for the prevention and treatment of dengue fever, addressing a critical unmet medical need.
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-A07 | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajtmh.org [ajtmh.org]
- 10. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel inhibitor of dengue virus | Immunopaedia [immunopaedia.org.za]
- 14. avys.omu.edu.tr [avys.omu.edu.tr]
- 15. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Construction of a dengue virus type 4 reporter replicon and analysis of temperature-sensitive mutations in non-structural proteins 3 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
The NS3-NS4B Interaction: A Prime Target for Antiviral Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The interaction between the non-structural proteins NS3 and NS4B is a critical nexus in the replication cycle of several pathogenic viruses, most notably Dengue virus (DENV) and Hepatitis C virus (HCV). This guide provides a comprehensive overview of the NS3-NS4B interaction, detailing its biochemical nature, its role in viral replication, and the methodologies used to study it, thereby highlighting its potential as a formidable target for novel antiviral therapies.
Executive Summary
The formation of a functional viral replication complex is a hallmark of infection by positive-strand RNA viruses. Within this complex, the precise orchestration of protein-protein interactions is paramount for efficient viral genome replication. The interaction between the viral helicase/protease NS3 and the integral membrane protein NS4B has been identified as an essential component of this machinery. Disrupting this interaction has been shown to abrogate viral replication, making it an attractive target for the development of small molecule inhibitors. This guide will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its study, and visualize the key pathways and workflows to facilitate a deeper understanding for researchers in the field.
Quantitative Data on NS3-NS4B Interaction and Inhibition
The development of effective inhibitors requires a thorough quantitative understanding of the target interaction. The following tables summarize key binding affinity and inhibitor potency data for the DENV NS3-NS4B interaction.
| Interacting Proteins (DENV Serotype 2) | Method | Equilibrium Dissociation Constant (Kd) | Reference |
| NS3 (full-length) - NS4B | Surface Plasmon Resonance (SPR) | 163 nM | [1] |
| NS3 (helicase domain) - NS4B | Surface Plasmon Resonance (SPR) | 222 ± 4 nM | [1] |
| NS3 (helicase subdomains 2 & 3) - NS4B | Surface Plasmon Resonance (SPR) | 340 nM | [1] |
| NS3 (helicase subdomain 2) - NS4B | Surface Plasmon Resonance (SPR) | 4.84 µM | [1] |
| Inhibitor | DENV Serotype | Assay | EC50 / IC50 | Reference |
| JNJ-1802 | DENV-1 | Antiviral Activity (Vero cells) | 0.057 - 11 nM (range across genotypes) | [2][3] |
| DENV-2 | Antiviral Activity (Vero cells) | <0.04 - 1.8 nM (range across genotypes) | [3] | |
| DENV-3 | Antiviral Activity (Vero cells) | <0.04 - 1.8 nM (range across genotypes) | [3] | |
| DENV-4 | Antiviral Activity (Vero cells) | 45 nM (genotype 3) | [3] | |
| DENV-2 | NS3-NS4B Interaction Inhibition | 1.0 nM | [3] | |
| DENV-2 (RL strain) | Viral Replication Inhibition | IC50: 0.0123 nM | [4][5] | |
| DENV-2 (16681 strain) | Viral Replication Inhibition | IC50: 0.0128 nM | [4][5] | |
| NITD-688 | DENV-1 | Binding Affinity (ITC) | Kd: 437 nM | [6][7] |
| DENV-2 | Binding Affinity (ITC) | Kd: 84 nM | [6][7] | |
| DENV-3 | Binding Affinity (ITC) | Kd: 84 nM | [6][7] | |
| DENV-4 | Binding Affinity (ITC) | Kd: 437 nM | [6][7] | |
| DENV (all 4 serotypes) | Antiviral Activity | EC50: 8 - 38 nM | [8] | |
| DENV-2 (in PBMCs) | Antiviral Activity | EC50: 0.94 nM | [8] |
Signaling and Functional Pathways
The NS3-NS4B interaction is a cornerstone of the viral replication complex, which is assembled on the endoplasmic reticulum membrane. Understanding the broader context of this interaction is crucial for drug development.
Caption: Role of NS3-NS4B interaction in the viral replication complex.
Experimental Protocols and Workflows
Studying the NS3-NS4B interaction requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP)
Co-IP is a robust method to demonstrate protein-protein interactions within a cellular context.
Protocol:
-
Cell Culture and Infection/Transfection:
-
Culture appropriate host cells (e.g., BHK-21 or Huh7) to 80-90% confluency.
-
For endogenous protein studies, infect cells with the virus (e.g., DENV) at a suitable multiplicity of infection (MOI).[1]
-
For overexpressed proteins, co-transfect cells with plasmids encoding tagged versions of NS3 and NS4B (e.g., HA-tag, Flag-tag).[1]
-
-
Cell Lysis:
-
After 24-48 hours post-infection/transfection, wash cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Add the primary antibody specific to the "bait" protein (e.g., anti-NS4B antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-NS3 antibody).
-
Caption: Experimental workflow for Co-Immunoprecipitation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.
Protocol:
-
Protein Purification:
-
Express and purify recombinant NS3 (or its specific domains) and NS4B proteins. High purity (>95%) is crucial for accurate measurements.
-
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the "ligand" protein (e.g., NS4B) onto the chip surface via amine coupling.
-
Deactivate the remaining active groups on the surface with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the "analyte" protein (e.g., NS3) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index (measured in Response Units, RU) in real-time, which corresponds to the binding of the analyte to the immobilized ligand.
-
-
Dissociation:
-
After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the chip surface, preparing it for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Experimental workflow for Surface Plasmon Resonance.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to study protein-protein interactions in living cells by measuring the energy transfer between two fluorescent proteins.
Protocol:
-
Construct Generation:
-
Create expression vectors encoding NS3 and NS4B fused to a FRET donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) fluorophore, respectively.
-
-
Cell Transfection and Expression:
-
Co-transfect host cells with the donor- and acceptor-fused constructs.
-
Include control transfections with donor-only and acceptor-only constructs to correct for spectral bleed-through.
-
-
Live-Cell Imaging:
-
After 24-48 hours, image the transfected cells using a confocal microscope equipped for FRET imaging.
-
Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).
-
-
FRET Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through using the control samples.
-
Calculate the FRET efficiency using a suitable method, such as sensitized emission or acceptor photobleaching.
-
A high FRET efficiency indicates that the donor and acceptor fluorophores (and thus the proteins they are fused to) are in close proximity (<10 nm), suggesting a direct interaction.
-
Caption: Experimental workflow for FRET-based interaction studies.
Conclusion and Future Directions
The NS3-NS4B interaction represents a validated and highly promising target for the development of pan-serotype antiviral drugs against flaviviruses like Dengue. The availability of potent small molecule inhibitors such as JNJ-1802 and NITD-688, which are currently in clinical development, underscores the therapeutic potential of targeting this protein-protein interaction.[9][10] Future research should focus on elucidating the high-resolution structure of the NS3-NS4B complex to facilitate structure-based drug design and the development of next-generation inhibitors with improved potency and resistance profiles. Furthermore, exploring the nuances of this interaction across different flaviviruses may pave the way for broad-spectrum antiviral agents. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this critical viral vulnerability.
References
- 1. Mapping the Interactions between the NS4B and NS3 Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for (+)-JNJ-A07 In Vitro Antiviral Assay
Introduction
(+)-JNJ-A07 is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV).[1][2] It demonstrates nanomolar to picomolar activity against a wide range of clinical isolates.[2] The antiviral mechanism of this compound involves targeting the interaction between the viral non-structural proteins NS3 and NS4B, which is crucial for the formation of the viral replication complex.[1][2][3] Specifically, it has been shown to bind to the NS4B protein and its precursor, NS4A-2K-NS4B, thereby preventing the formation of vesicle packets that are the sites of viral RNA replication.[4][5][6] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound against the dengue virus.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The key parameters are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. A high selectivity index (SI = CC50/EC50) is desirable, indicating that the antiviral effect occurs at concentrations well below those that are toxic to the host cells.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC50 | Vero cells | DENV-2 (16681) | 0.1 nM | [3] |
| EC50 | C6/36 (Ae. albopictus) | DENV-2 | 1.15 nM | [1] |
| EC50 | Aag2-AF5 (Ae. aegypti) | DENV-2 | 0.64 nM | [1] |
| CC50 | C6/36 (Ae. albopictus) | N/A | 12.27 µM | [1] |
| CC50 | Aag2-AF5 (Ae. aegypti) | N/A | 5.60 µM | [1] |
Experimental Protocols
The following are detailed methodologies for conducting the in vitro antiviral and cytotoxicity assays for this compound.
Protocol 1: Antiviral Activity Assay in Mosquito Cell Lines (qRT-PCR-based)
This protocol is designed for mosquito cell lines such as C6/36 (from Aedes albopictus) and Aag2-AF5 (from Aedes aegypti), where DENV-2 does not induce a significant cytopathic effect (CPE).[1] The antiviral activity is therefore quantified by measuring the reduction in intracellular viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
C6/36 or Aag2-AF5 cells
-
Dengue virus serotype 2 (DENV-2)
-
This compound
-
Cell culture medium (e.g., Leibovitz's L-15 medium for C6/36, Schneider's Drosophila Medium for Aag2-AF5) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, polymerase, primers, and probe for DENV-2)
-
Cell culture incubator
Procedure:
-
Cell Seeding: Seed the C6/36 or Aag2-AF5 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of infection. Incubate at 28°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. The final concentrations should span a range that allows for the determination of the EC50 value. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the highest compound dilution.
-
Virus Infection: Infect the cell monolayers with DENV-2 at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the serially diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 28°C.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract the total intracellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform a one-step or two-step qRT-PCR to quantify the viral RNA levels. Use specific primers and a probe targeting a conserved region of the DENV-2 genome. A standard curve of a known quantity of viral RNA should be included to allow for absolute quantification.
-
Data Analysis: Determine the concentration of this compound that reduces the viral RNA level by 50% compared to the vehicle control. This is the EC50 value.
Protocol 2: Cytotoxicity Assay (MTS-based)
This protocol determines the concentration of this compound that is toxic to the host cells. The MTS assay measures cell viability by quantifying the reduction of a tetrazolium compound by metabolically active cells.
Materials:
-
C6/36 or Aag2-AF5 cells
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as for the antiviral assay.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control and a cell-only control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 or 72 hours) at 28°C.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 28°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Experimental Workflow for In Vitro Antiviral Assay
Caption: Workflow for determining the in vitro antiviral activity of this compound.
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-JNJ-A07 in a Dengue Virus Replicon System
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-A07 is a highly potent and pan-serotype inhibitor of the Dengue virus (DENV) that targets the interaction between the viral non-structural proteins NS3 and NS4B.[1] This interaction is critical for the formation of the viral replication complex, and its disruption effectively halts viral RNA replication.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in a Dengue virus replicon system to determine its antiviral activity and cytotoxicity. Dengue virus replicons are self-replicating, non-infectious RNA molecules that contain the viral non-structural proteins necessary for RNA replication but lack the structural proteins, making them a valuable and safe tool for antiviral drug screening.[5][6][7][8] Reporter genes, such as Renilla luciferase, are often incorporated into the replicon to provide a quantitative measure of viral replication.[5][6][8]
Mechanism of Action of this compound
This compound functions by specifically blocking the interaction between the DENV NS3 and NS4B proteins.[3][4][9] This interaction is a crucial step in the formation of the viral replication complex, which is essential for the amplification of the viral RNA genome. By preventing the association of NS3 and NS4B, this compound inhibits the establishment of these replication sites, thereby suppressing viral replication across all four DENV serotypes.[3][9]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against Dengue virus replicons and its effect on host cell viability.
| Compound | Virus/Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | DENV-2 (Strain 16681) / Vero | Replicon Assay | 0.1 nM | >10 µM | >100,000 | [5] |
| This compound | DENV-2 / C6/36 | qRT-PCR | 1.15 nM | 12.27 µM | ~10,670 | [3] |
| This compound | DENV-2 / Aag2-AF5 | qRT-PCR | 0.64 nM | 5.60 µM | ~8,750 | [3] |
| (-)-JNJ-A07 | DENV | Replicon Assay | 31 nM | Not Reported | Not Applicable | [10] |
Note: The enantiomer (-)-JNJ-A07 is significantly less potent than the (+)-enantiomer.
Experimental Protocols
Materials and Reagents
-
Cell Line: Baby Hamster Kidney (BHK-21) cells stably expressing a DENV Renilla luciferase replicon (e.g., DENV-2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell line maintenance.
-
Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Control Compound: A known DENV inhibitor (e.g., NITD008) or DMSO as a vehicle control.
-
Reagents for Luciferase Assay: Renilla Luciferase Assay System (e.g., Promega).
-
Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Plates: 96-well, white, clear-bottom tissue culture plates for the replicon assay and clear 96-well plates for the cytotoxicity assay.
Cell Culture and Maintenance
-
Culture the BHK-21 DENV replicon cells in T-75 flasks with culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Maintain the stable cell line under antibiotic selection to ensure the retention of the replicon.
Dengue Virus Replicon Assay Protocol
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound.
-
Cell Seeding:
-
Trypsinize and resuspend the BHK-21 DENV replicon cells in assay medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of assay medium.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the 10 mM this compound stock solution in assay medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 10-fold dilutions from 1 µM to 0.1 pM).
-
Include a vehicle control (DMSO) and a positive control compound.
-
Carefully remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the 48-hour incubation, remove the assay medium.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 20-50 µL of 1X Renilla Lysis Buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking.
-
Add 100 µL of the Renilla luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (set to 100% replication).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is to determine the half-maximal cytotoxic concentration (CC50) of this compound.
-
Cell Seeding:
-
Seed BHK-21 cells (without the replicon) in a clear 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound as used in the replicon assay to the cells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
References
- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 2. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. oncology.wisc.edu [oncology.wisc.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Growth and maintenance of baby hamster kidney (BHK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Assay System Protocol [promega.com]
- 10. (-)-JNJ-A07 | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Efficacy Studies of (+)-JNJ-A07 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-A07 is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV).[1][2] Its mechanism of action involves targeting the interaction between the viral non-structural proteins NS3 and NS4B, which is essential for the formation of the viral replication complex.[1][2][3][4][5][6] Specifically, this compound blocks the interaction between the NS2B/NS3 protease-helicase complex and the NS4A-2K-NS4B precursor protein.[7][8] This inhibition prevents the de novo formation of vesicle packets, which are the sites of viral RNA replication.[7][9] Due to its significant antiviral activity demonstrated in vitro, in vivo efficacy studies are crucial to evaluate its therapeutic potential. The AG129 mouse model, which is deficient in both type I (IFN-α/β) and type II (IFN-γ) interferon receptors, is a well-established model for DENV infection and is utilized to assess the in vivo efficacy of antiviral candidates like this compound.[1][4][10][11]
Data Presentation
The in vivo efficacy of this compound has been evaluated in prophylactic studies using the AG129 mouse model. Key quantitative data from these studies are summarized below.
Table 1: Prophylactic Efficacy of this compound on Viremia in DENV-infected AG129 Mice
| Treatment Group (Dose, mg/kg, twice daily) | Mean Viral RNA (log10 copies/mL) at Day 3 Post-Infection |
| Vehicle Control | ~ 7.5 |
| This compound (1 mg/kg) | ~ 4.5 |
| This compound (3 mg/kg) | ~ 3.5 |
| This compound (10 mg/kg) | Below Limit of Quantification |
| This compound (30 mg/kg) | Below Limit of Quantification |
Data synthesized from graphical representations in cited literature.[5]
Table 2: Prophylactic Efficacy of this compound on Survival in DENV-infected AG129 Mice
| Treatment Group (Dose, mg/kg, twice daily) | Percent Survival |
| Vehicle Control | 0% |
| This compound (1 mg/kg) | 20% |
| This compound (3 mg/kg) | 80% |
| This compound (10 mg/kg) | 100% |
| This compound (30 mg/kg) | 100% |
Data synthesized from graphical representations in cited literature.[5]
Signaling Pathway and Mechanism of Action
The antiviral activity of this compound is centered on the disruption of a critical protein-protein interaction within the dengue virus replication machinery. The following diagram illustrates the targeted signaling pathway.
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Experimental Protocols
Protocol 1: In Vivo Prophylactic Efficacy of this compound in AG129 Mice
This protocol outlines the methodology for assessing the prophylactic efficacy of this compound against Dengue virus infection in AG129 mice.
1. Materials and Reagents:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Dengue virus (e.g., DENV-2 strain)
-
AG129 mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Animal housing and handling equipment compliant with institutional guidelines.
2. Experimental Workflow Diagram:
References
- 1. A lethal model of disseminated dengue virus type 1 infection in AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models of dengue virus infection for vaccine testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Dengue virus NS4B interacts with NS3 and dissociates it from single-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AG129 Mice as a Comprehensive Model for the Experimental Assessment of Mosquito Vector Competence for Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Plaque Reduction Neutralization Assay with (+)-JNJ-A07
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for determining the antiviral activity of the compound (+)-JNJ-A07 against dengue virus (DENV) using a Plaque Reduction Neutralization Test (PRNT). This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.
Introduction
This compound is a potent and selective pan-serotype inhibitor of the dengue virus.[1][2] Its mechanism of action involves the inhibition of the interaction between the viral non-structural proteins NS3 and NS4B.[2][3][4] More specifically, it targets the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B precursor, which is crucial for the formation of the viral replication complex.[2][4][5] By disrupting this interaction, this compound effectively blocks the biogenesis of vesicle packets, the sites of DENV RNA replication.[2][4][5] The Plaque Reduction Neutralization Test (PRNT) is the gold standard serological assay for measuring the neutralization of viruses and is an essential tool for evaluating the in vitro efficacy of antiviral compounds like this compound.[6][7] This assay quantifies the concentration of the compound required to reduce the number of viral plaques by 50% (PRNT₅₀).
Data Presentation
The antiviral activity of this compound against various dengue virus serotypes has been documented. The following table summarizes the reported 50% effective concentration (EC₅₀) values, which are conceptually equivalent to the PRNT₅₀ in this context.
| Dengue Virus Serotype/Strain | Cell Line | EC₅₀ (nM) | Reference |
| DENV-2 (16681) | Vero | 0.1 | [3] |
| DENV-2 | C6/36 | Comparable to other DENV-2 strains | [1] |
| DENV-2 | Aag2-AF5 | Comparable to other DENV-2 strains | [1] |
| DENV-4 (genotype 3 Thailand strain) | Vero E6 | 45 | [8] |
| Panel of 20 DENV strains (pan-genotype and pan-serotype) | Vero E6 | <0.04 to 1.8 | [8] |
| DENV | Not Specified | 31 (for (-)-JNJ-A07) | [9] |
Note: EC₅₀ values can vary based on the specific virus strain, cell line used, and the precise experimental conditions of the plaque reduction assay.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for Evaluating this compound Against Dengue Virus
This protocol outlines the steps to determine the PRNT₅₀ of this compound against a specific dengue virus serotype.
1. Materials
-
Cells: Vero or BHK-21 cells are commonly used for DENV plaque assays.[10][11]
-
Virus: A well-characterized stock of a specific dengue virus serotype with a known titer (plaque-forming units per mL, PFU/mL).
-
Compound: this compound, dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.[3]
-
Media:
-
Cell Growth Medium: Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics.
-
Infection Medium: Serum-free EMEM or DMEM.
-
Overlay Medium: 1:1 mixture of 2X EMEM or DMEM and 1.6% Carboxymethylcellulose (CMC) or agarose.
-
-
Reagents:
-
Trypsin-EDTA for cell passaging.
-
Phosphate Buffered Saline (PBS).
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
-
Formalin (10%) or 3.7% formaldehyde for cell fixation.
-
-
Equipment:
-
24-well or 6-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Biosafety cabinet (BSL-2).
-
Microscope.
-
Pipettes and sterile tips.
-
2. Experimental Procedure
Day 1: Cell Seeding
-
Culture Vero or BHK-21 cells to approximately 90% confluency.
-
Trypsinize the cells, count them, and prepare a cell suspension in Growth Medium.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁴ cells per well).
-
Incubate the plates overnight in a CO₂ incubator.
Day 2: Virus Neutralization and Infection
-
Prepare Compound Dilutions:
-
Prepare a series of two-fold or ten-fold dilutions of the this compound stock solution in serum-free Infection Medium. The concentration range should bracket the expected EC₅₀ value (e.g., from 100 nM down to 0.01 nM).
-
Include a "no compound" control (vehicle control, e.g., DMSO at the highest concentration used in the dilutions).
-
-
Prepare Virus Dilution:
-
Dilute the DENV stock in serum-free Infection Medium to a concentration that will yield approximately 50-100 plaques per well.
-
-
Virus-Compound Incubation:
-
In separate tubes, mix equal volumes of each this compound dilution with the diluted virus.
-
For the virus control, mix the diluted virus with an equal volume of Infection Medium containing the vehicle.
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow for neutralization.
-
-
Cell Infection:
-
Aspirate the Growth Medium from the confluent cell monolayers in the 24-well plates.
-
Wash the monolayers once with PBS.
-
Add 100 µL of each virus-compound mixture to the appropriate wells in duplicate or triplicate.
-
Include a "cell control" well with only Infection Medium (no virus or compound).
-
Incubate the plates for 1-2 hours at 37°C, rocking gently every 15-20 minutes to ensure even virus distribution and prevent the monolayer from drying out.
-
Day 2-7: Incubation and Plaque Development
-
After the infection period, aspirate the inoculum from each well.
-
Gently add 1 mL of the Overlay Medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for 4-7 days, depending on the virus serotype and cell line, to allow for plaque formation.
Day 7: Plaque Staining and Counting
-
Fixation:
-
Carefully add 0.5 mL of 10% formalin to each well on top of the overlay.
-
Incubate for at least 4 hours (or overnight) at room temperature to fix the cells and inactivate the virus.
-
-
Staining:
-
Gently remove the overlay and formalin.
-
Add 0.5 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting:
-
Count the number of plaques (clear zones where cells have been lysed) in each well.
-
The results are valid if the virus control wells have between 50 and 100 plaques.
-
3. Data Analysis
-
Calculate the average number of plaques for each concentration of this compound.
-
Determine the percentage of plaque reduction for each concentration relative to the virus control using the following formula:
-
% Reduction = [1 - (Average plaques with compound / Average plaques in virus control)] x 100
-
-
Plot the percentage of plaque reduction against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., dose-response curve) to determine the PRNT₅₀, which is the concentration of the compound that causes a 50% reduction in the number of plaques.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on DENV replication.
Experimental Workflow for Plaque Reduction Neutralization Assay
Caption: Workflow for the Plaque Reduction Neutralization Test.
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-JNJ-A07 | TargetMol [targetmol.com]
- 10. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of DENV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the Dengue virus (DENV). The content places a special focus on compounds like (+)-JNJ-A07, which targets the interaction between the viral non-structural proteins NS3 and NS4B.
Introduction to DENV Inhibition Strategies
Dengue virus, a member of the Flaviviridae family, is a significant global health threat, causing millions of infections annually. The development of effective antiviral therapies is a critical unmet need. High-throughput screening serves as a vital tool in the discovery of novel DENV inhibitors. Screening strategies can be broadly categorized into cell-based assays, which assess viral replication in a cellular context, and biochemical assays, which target specific viral enzymes or protein-protein interactions. A promising and novel target for DENV is the interaction between the NS3 and NS4B proteins, which is essential for the formation of the viral replication complex. The inhibitor this compound exemplifies this innovative approach, demonstrating potent, pan-serotype activity.[1]
High-Throughput Screening Assays for DENV Inhibitors
A variety of HTS assays have been developed to identify and characterize DENV inhibitors. These assays are designed to be robust, reproducible, and scalable for screening large compound libraries.
Cell-Based Assays
Cell-based assays are crucial for identifying compounds that inhibit DENV replication within a host cell. These assays can be designed to measure different endpoints, such as virus-induced cytopathic effect (CPE), viral antigen expression, or the activity of a reporter gene engineered into the viral genome.
-
Cytopathic Effect (CPE) Reduction Assay : This assay identifies compounds that protect cells from DENV-induced cell death.[2] The reduction in CPE is typically measured by quantifying cell viability using reagents like ATP-based luminescence assays.[2]
-
High-Content Imaging Assay : This method uses automated microscopy and immunofluorescence to visualize and quantify viral protein expression (e.g., DENV E glycoprotein) within infected cells.[3] It allows for the simultaneous assessment of antiviral activity and cytotoxicity by measuring the number of infected cells and the total number of cells, respectively.[3]
-
Reporter Virus Assays : These assays utilize genetically engineered viruses that express a reporter gene, such as luciferase or green fluorescent protein (GFP), upon successful replication.[4][5] The reporter signal provides a quantitative measure of viral replication, which is easily adaptable to HTS formats.
Replicon-Based Assays
DENV replicon systems are powerful tools for studying viral replication and for screening inhibitors in a non-infectious setting.[4][5] Replicons are self-replicating RNAs that contain the viral non-structural proteins necessary for replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[6] Reporter genes, such as luciferase, are often incorporated into the replicon to provide a quantifiable readout of replication.[5][6] Stable cell lines that continuously express a DENV replicon are particularly useful for HTS.[5]
Biochemical Assays
Biochemical assays are designed to screen for inhibitors of specific viral enzymes or protein-protein interactions that are essential for the DENV life cycle.
-
NS2B-NS3 Protease Assay : The DENV NS2B-NS3 protease is responsible for cleaving the viral polyprotein, a critical step in the viral life cycle.[7][8] HTS assays for this target typically use a fluorogenic peptide substrate that mimics a viral cleavage site.[7] Cleavage of the substrate by the protease results in a fluorescent signal, and inhibitors will block this signal.
-
NS3-NS4B Interaction Assay : As exemplified by the mechanism of this compound, the interaction between NS3 and NS4B is a validated target for DENV inhibitors.[9][10] HTS assays to identify inhibitors of this interaction can be developed using techniques like AlphaScreen or Surface Plasmon Resonance to measure the binding between the purified proteins.
Quantitative Data for DENV Inhibitors
The following table summarizes the quantitative data for this compound and other DENV inhibitors, providing key metrics for their antiviral activity and cytotoxicity.
| Compound | Assay Type | Cell Line | DENV Serotype | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Replicon Assay | Huh7 | DENV-2 | 0.64 nM | 12.27 µM | >19,171 | [11] |
| This compound | Replicon Assay | Aag2-AF5 | DENV-2 | 1.15 nM | 5.60 µM | >4,869 | [11] |
| BP13944 | Replicon Assay | BHK-21 | DENV-2 | 1.03 µM | >15 µM | >14.5 | [6] |
| NITD-688 | Replicon Assay | - | Pan-serotype | - | - | - | [9] |
| Compound 14a | Replicon Assay | - | DENV-2 & -3 | 10-80 nM | >20 µM | >250-2000 | [12] |
| Ribavirin | High-Content Imaging | HEK293 | DENV-2 | 75 µM | >200 µM | >2.6 | [3] |
| I-OMe-AG538 | - | - | DENV-2 | ~3 µM | - | - | [13] |
| Suramin hexasodium | - | - | DENV-2 | ~6 µM | - | - | [13] |
Experimental Protocols
Protocol 1: High-Content Imaging Assay for DENV Inhibitors
This protocol is adapted from a high-content cell-based assay for screening against DENV-infected cells.[3]
1. Cell Seeding: a. Culture HEK293 cells in complete growth medium. b. Dispense 4,000 cells per well in 45 µL of medium into 384-well microtiter plates.
2. Compound Addition: a. Prepare serial dilutions of test compounds. b. Add 5 µL of the compound solution to the appropriate wells. Include vehicle controls (e.g., 1% DMSO).
3. Virus Infection: a. Immediately after compound addition, infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.5.
4. Incubation: a. Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
5. Immunofluorescence Staining: a. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS). c. Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). d. Incubate with a primary antibody against the DENV envelope (E) protein. e. Wash the wells with PBS. f. Incubate with a fluorescently labeled secondary antibody. g. Counterstain the nuclei with Hoechst stain.
6. Image Acquisition and Analysis: a. Acquire images using a high-content imaging system. b. Analyze the images to quantify the number of DENV E-positive cells (green fluorescence) and the total number of nuclei (blue fluorescence). c. Antiviral activity is determined by the reduction in the percentage of infected cells. d. Cytotoxicity is determined by the reduction in the total number of nuclei per well.
Protocol 2: DENV Replicon-Based HTS Assay
This protocol outlines a general procedure for an HTS assay using a stable DENV replicon cell line expressing a reporter like Renilla luciferase.[5][6]
1. Cell Seeding: a. Seed BHK-21 cells stably expressing the DENV-2 Renilla luciferase replicon at a density of 1 x 10^4 cells per well in a 96-well plate.
2. Compound Treatment: a. Add varying concentrations of the test inhibitors to the wells. Include appropriate controls.
3. Incubation: a. Incubate the plates for approximately 24 hours.
4. Cell Lysis and Luciferase Assay: a. Lyse the cells using 50 µL of 1X lysis buffer per well and shake for 5 minutes. b. Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
5. Data Analysis: a. A reduction in luciferase activity compared to the vehicle control indicates inhibition of DENV replication. b. Calculate the EC50 value for each compound. c. A parallel cytotoxicity assay should be performed to determine the CC50.
Protocol 3: DENV NS2B-NS3 Protease Inhibition Assay
This protocol describes a biochemical assay to screen for inhibitors of the DENV NS2B-NS3 protease.[7]
1. Assay Preparation: a. Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100). b. Purify the recombinant DENV-2 NS2B-NS3 protease. c. Use a fluorogenic peptide substrate, such as Bz-Nle-Lys-Arg-Arg-AMC.
2. Reaction Mixture: a. In a 384-well plate, add the test compounds at various concentrations. b. Add the purified NS2B-NS3 protease to each well. c. Pre-incubate the enzyme and compounds for a defined period.
3. Initiation of Reaction: a. Add the fluorogenic substrate to each well to start the enzymatic reaction.
4. Fluorescence Measurement: a. Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm). The signal is proportional to the protease activity.
5. Data Analysis: a. Determine the rate of the enzymatic reaction for each compound concentration. b. Calculate the percent inhibition and determine the IC50 value for each inhibitor.
Visualizations
Caption: Overview of the Dengue Virus replication cycle within a host cell.
Caption: Mechanism of action of this compound, inhibiting the NS3-NS4B interaction.
Caption: General workflow for a high-throughput screening campaign for DENV inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms [mdpi.com]
- 5. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Dengue Virus Inhibitor, BP13944, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [PDF] A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction | Semantic Scholar [semanticscholar.org]
- 10. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 11. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. High Throughput Screening Targeting the Dengue NS3-NS5 Interface Identifies Antivirals against Dengue, Zika and West Nile Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of the Antiviral Agent (+)-JNJ-A07: Application Notes and Protocols for Cell-Based EC50 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-A07 is a highly potent, orally active, pan-serotype inhibitor of the dengue virus (DENV).[1][2] Its mechanism of action involves targeting the interaction between the viral non-structural proteins NS3 and NS4B.[1][2] This interaction is critical for the formation of the viral replication complex, and by disrupting it, this compound effectively halts viral replication.[1][3][4][5][6] The potency of an antiviral compound is a key parameter in its characterization and is typically expressed as the half-maximal effective concentration (EC50). This document provides detailed application notes and protocols for cell-based assays to determine the EC50 of this compound against various DENV serotypes.
Principle of EC50 Determination
The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of antiviral research, it is the concentration of the compound that inhibits 50% of viral replication. This is determined by treating virus-infected cells with a serial dilution of the compound and measuring a relevant biological endpoint.
Recommended Cell-Based Assays
The choice of assay for determining the EC50 of this compound will depend on the specific research question, available resources, and the DENV serotype being investigated. The following are three commonly used and effective cell-based assays:
-
Viral RNA Quantification by RT-qPCR: This assay directly measures the impact of the compound on viral genome replication.
-
Cytopathic Effect (CPE) Inhibition Assay: This assay is suitable for DENV strains that cause visible damage to infected cells and measures the ability of the compound to protect cells from virus-induced death.
-
Reporter Virus Assay: This assay utilizes a genetically engineered virus that expresses a reporter gene (e.g., luciferase or fluorescent protein), providing a quantifiable readout of viral replication.
Data Presentation: Summary of Expected Quantitative Data
The following table structure should be used to summarize the quantitative data obtained from the described assays.
| Assay Type | Cell Line | DENV Serotype | EC50 (nM) | 95% Confidence Interval (nM) |
| RT-qPCR | Vero | DENV-2 | e.g., 0.1 | e.g., 0.08 - 0.12 |
| RT-qPCR | Huh-7 | DENV-2 | e.g., 0.5 | e.g., 0.4 - 0.6 |
| CPE Inhibition | Vero | DENV-2 | e.g., 0.2 | e.g., 0.15 - 0.25 |
| Reporter Assay | BHK-21 | DENV-2 | e.g., 0.09 | e.g., 0.07 - 0.11 |
Note: The EC50 values presented are hypothetical examples. Actual values will vary depending on experimental conditions. For reference, this compound has been reported to have an EC50 of 0.1 nM in Vero cells against the DENV-2 strain (16681).[1]
Experimental Protocols
Viral RNA Quantification by Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol details the steps to quantify the reduction in intracellular viral RNA levels following treatment with this compound.
Materials:
-
Vero or Huh-7 cells
-
Dengue virus (desired serotype)
-
This compound
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
RNA extraction kit
-
RT-qPCR master mix
-
Primers and probe specific for the DENV genome
-
qRT-PCR instrument
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 100 nM, with 10-fold serial dilutions.
-
Infection and Treatment:
-
When cells are confluent, remove the growth medium.
-
Infect the cells with DENV at a multiplicity of infection (MOI) of 0.1 for 1-2 hours.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the prepared serial dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
RNA Extraction:
-
After incubation, lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
-
RT-qPCR:
-
Perform one-step or two-step RT-qPCR using primers and a probe specific for a conserved region of the DENV genome.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative viral RNA levels for each compound concentration compared to the virus-only control.
-
Plot the percentage of viral RNA inhibition against the log concentration of this compound.
-
Determine the EC50 value by fitting the data to a four-parameter logistic regression curve.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for DENV strains that induce a visible CPE. It measures the ability of this compound to protect cells from virus-induced death.
Materials:
-
Vero cells (or another susceptible cell line)
-
Cytopathic DENV strain
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the RT-qPCR protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment:
-
On the day of the experiment, pre-treat the cells with the serial dilutions of this compound for 1-2 hours.
-
Infect the cells with the cytopathic DENV strain at an MOI that causes significant CPE within 3-5 days.
-
Include a virus-only control and a mock-infected control.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 and monitor daily for the appearance of CPE.
-
Quantification of Cell Viability:
-
When significant CPE is observed in the virus-only control wells (typically 70-90%), add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the mock-infected control.
-
Plot the percentage of CPE inhibition against the log concentration of this compound.
-
Determine the EC50 value using a four-parameter logistic regression curve.
-
Reporter Virus Assay
This assay utilizes a recombinant DENV that expresses a reporter gene, providing a highly sensitive and quantitative measure of viral replication.
Materials:
-
Cells susceptible to DENV infection (e.g., BHK-21, Huh-7)
-
DENV reporter virus (e.g., expressing luciferase or GFP)
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
Luciferase substrate or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Infection and Treatment:
-
Infect cells with the DENV reporter virus at an appropriate MOI.
-
After a 1-2 hour adsorption period, remove the inoculum and add the serial dilutions of this compound.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Reporter Gene Measurement:
-
For luciferase reporter virus: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For fluorescent reporter virus: Measure the fluorescence intensity using a fluorescence plate reader or count the number of fluorescent cells using a high-content imager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reporter signal for each compound concentration compared to the virus-only control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the EC50 value using a four-parameter logistic regression curve.
-
Visualizations
Signaling Pathway of DENV Replication Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Experimental Workflow for EC50 Determination
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 4. researchgate.net [researchgate.net]
- 5. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 6. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (+)-JNJ-A07 Binding Using Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing photoaffinity labeling to investigate the binding characteristics and mechanism of action of (+)-JNJ-A07, a potent pan-serotype inhibitor of the Dengue virus (DENV).
Introduction
This compound is a highly effective antiviral compound that has demonstrated nanomolar to picomolar activity against all four serotypes of the Dengue virus.[1][2] Understanding the molecular interactions of this compound with its viral targets is crucial for further drug development and optimization. Photoaffinity labeling (PAL) is a powerful technique to identify and characterize these interactions. This method utilizes a photoactivatable analog of the small molecule of interest, which, upon UV irradiation, forms a covalent bond with its binding partner, allowing for subsequent identification and analysis.
Research has shown that this compound targets the DENV non-structural protein 4B (NS4B).[3][4] Specifically, a photoaffinity labeling compound with high structural similarity to this compound was used to demonstrate direct binding to NS4B and its precursor, NS4A-2K-NS4B.[3][4][5] The mechanism of action involves the inhibition of the interaction between the viral NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B cleavage intermediate. This disruption prevents the formation of vesicle packets (VPs), which are essential for viral RNA replication.[2][3][5][6]
These notes will detail the protocols for using a photoaffinity analog of this compound to confirm its binding target and elucidate its mechanism of action.
Data Presentation
Antiviral Activity of this compound
The following table summarizes the 50% effective concentration (EC50) values of this compound against DENV-2 in different mosquito cell lines.
| Cell Line | Virus Strain | EC50 (nM) | 50% Cytotoxic Concentration (CC50) (µM) |
| C6/36 (Aedes albopictus) | DENV-2 | 1.15 | 12.27 |
| Aag2-AF5 (Aedes aegypti) | DENV-2 | 0.64 | 5.60 |
Data adapted from a study on the antiviral effect of JNJ-A07 in mosquito cells.[1]
Photoaffinity Labeling Results (Illustrative)
This table provides an illustrative summary of the type of quantitative data that can be obtained from photoaffinity labeling experiments followed by mass spectrometry.
| Protein Target | Peptide Sequence Identified | Fold Enrichment (Treated vs. Control) | p-value |
| DENV NS4B | [Example Peptide Sequence] | 15.2 | < 0.001 |
| DENV NS4A-2K-NS4B | [Example Peptide Sequence] | 12.8 | < 0.001 |
| Host Protein X | [Example Peptide Sequence] | 1.2 | > 0.05 (non-significant) |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound in the context of the Dengue virus replication cycle.
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Experimental Protocols
Protocol 1: Synthesis of a this compound Photoaffinity Probe
A photoaffinity probe of this compound can be synthesized by introducing a photoreactive group (e.g., a diazirine) and a bio-orthogonal handle (e.g., an alkyne) for click chemistry. The synthesis would be based on the known structure of this compound and would involve multi-step organic synthesis. The final compound would be a molecule that retains high binding affinity for NS4B while possessing the necessary functionalities for photo-crosslinking and detection.
Protocol 2: In-Cell Photoaffinity Labeling
This protocol describes the labeling of target proteins in live, DENV-infected cells.
Materials:
-
DENV-infected Huh-7 cells (or other susceptible cell line)
-
Uninfected Huh-7 cells (as a negative control)
-
This compound Photoaffinity Probe (PAP)
-
This compound (for competition experiments)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture and Infection: Seed Huh-7 cells in 10 cm dishes and culture to ~80% confluency. Infect cells with DENV (e.g., MOI of 1) and incubate for 24-48 hours.
-
Probe Incubation:
-
For labeling, replace the medium with fresh medium containing the this compound-PAP at a final concentration of 1-10 µM.
-
For competition control, pre-incubate cells with a 50-fold excess of this compound for 1 hour before adding the this compound-PAP.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove the excess probe.
-
Place the cell culture dishes on ice and irradiate with UV light (365 nm) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells again with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins.
-
Protocol 3: Enrichment of Labeled Proteins using Click Chemistry
This protocol outlines the enrichment of the covalently labeled proteins for subsequent analysis.
Materials:
-
Cell lysate from Protocol 2
-
Azide-biotin tag
-
Copper(I) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers
Procedure:
-
Click Reaction:
-
To the clarified cell lysate, add the azide-biotin tag, CuSO4, TCEP, and TBTA.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at room temperature to capture the biotin-tagged proteins.
-
Wash the beads extensively with a series of wash buffers (e.g., PBS with increasing concentrations of urea and/or detergents) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Protocol 4: Protein Identification by Mass Spectrometry
The enriched proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and excise the protein bands.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., a combination of the human proteome and the DENV proteome) to identify the proteins.
-
Quantify the relative abundance of the identified proteins in the labeled samples versus the competition controls to determine specific binding partners.
-
Visualizations
Experimental Workflow for Photoaffinity Labeling
The following diagram outlines the key steps in the photoaffinity labeling workflow.
Caption: Workflow for target identification using photoaffinity labeling.
Logical Relationship of Target Engagement
This diagram illustrates the logical flow for confirming specific target engagement.
Caption: Logic for confirming specific binding via competition.
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 3. researchgate.net [researchgate.net]
- 4. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation [ideas.repec.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
Prophylactic Versus Therapeutic Efficacy of (+)-JNJ-A07 in Animal Models of Dengue Virus Infection
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
(+)-JNJ-A07 is a potent, pan-serotype inhibitor of the dengue virus (DENV). Its mechanism of action involves targeting the interaction between the viral non-structural proteins NS3 and NS4B, which is essential for the formation of the viral replication complex.[1][2] By blocking this interaction, this compound effectively prevents the replication of new viral particles.[3][4] This document provides a detailed overview and experimental protocols for evaluating the prophylactic and therapeutic efficacy of this compound in the widely used AG129 mouse model of DENV infection. Furthermore, it is noteworthy that a close analog of this compound, JNJ-1802, has been selected for clinical development due to an improved preclinical safety profile, underscoring the therapeutic potential of this class of compounds.[5]
Mechanism of Action
This compound's antiviral activity stems from its ability to inhibit the formation of the DENV replication complex. The viral non-structural proteins NS2B/NS3 and the NS4A-2K-NS4B precursor must interact to form vesicle packets, which are the sites of viral RNA replication. This compound binds to NS4B and its precursor, preventing their interaction with the NS2B/NS3 protease/helicase complex.[6][7][8] This action is most effective when the compound is administered early in the viral life cycle, as it does not disrupt pre-formed replication complexes.[6][7][8][9]
Data Presentation
Prophylactic Administration of this compound in AG129 Mice
The following table summarizes the in vivo efficacy of this compound when administered prophylactically to AG129 mice infected with DENV. Treatment was initiated one hour prior to infection.
| Dose (mg/kg, twice daily) | Viremia on Day 3 Post-Infection (log10 viral RNA copies/mL) | Survival Rate (%) | Reference |
| Vehicle | ~6.5 | 0 | [3] |
| 1 | ~4.5 | 20 | [3] |
| 3 | ~3.5 | 80 | [3] |
| 10 | Below Limit of Detection | 100 | [3] |
| 30 | Below Limit of Detection | 100 | [3] |
Therapeutic Administration of this compound in AG129 Mice
This table presents data on the therapeutic efficacy of this compound (30 mg/kg, twice daily for 6 days) when treatment was initiated at various time points after DENV-2 challenge.
| Treatment Start (Day Post-Infection) | Viremia Reduction | Reference |
| 1 | Rapid and marked reduction in viral load | [10][11] |
| 2 | Rapid and marked reduction in viral load | [10][11] |
| 3 | Rapid and marked reduction in viral load | [10][11] |
| 4 | Rapid and marked reduction in viral load | [10][11] |
| 5 | Rapid and marked reduction in viral load | [10][11] |
| 6 | Rapid and marked reduction in viral load | [10][11] |
Experimental Protocols
Animal Model
The AG129 mouse model, deficient in both interferon-α/β and -γ receptors, is highly susceptible to DENV infection and is a well-established model for studying dengue pathogenesis and evaluating antiviral candidates.[12]
Prophylactic Efficacy Study Protocol
This protocol outlines the steps to assess the prophylactic efficacy of this compound in AG129 mice.
Materials:
-
AG129 mice (6-8 weeks old)
-
Dengue virus stock (e.g., DENV-2 New Guinea C, DENV-4 703-4, DENV-1 West Pacific 74)
-
This compound
-
Vehicle for drug formulation
-
Sterile PBS
-
RNA extraction kit
-
qRT-PCR reagents and primers
Procedure:
-
Animal Acclimatization: Acclimatize AG129 mice for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, 1, 3, 10, 30 mg/kg this compound).
-
Drug Administration: Prepare the required concentrations of this compound in a suitable vehicle. Administer the compound or vehicle to the respective groups via oral gavage or intraperitoneal injection one hour before infection.
-
Dengue Virus Infection: Infect the mice intraperitoneally with a predetermined dose of DENV (e.g., 10^4 - 10^6 PFU).
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for the duration of the study (typically 14-21 days).
-
Viremia Quantification: On day 3 post-infection, collect blood samples via retro-orbital or tail vein bleeding. Extract viral RNA from the serum and quantify the viral load using qRT-PCR.
Therapeutic Efficacy Study Protocol
This protocol is designed to evaluate the therapeutic potential of this compound when administered after the establishment of DENV infection.
Materials:
-
Same as for the prophylactic study.
Procedure:
-
Animal Acclimatization and Infection: Acclimatize AG129 mice as described above. Infect all mice with DENV.
-
Group Allocation and Treatment Initiation: At the desired time point post-infection (e.g., day 1, 2, 3, 4, 5, or 6), randomly assign mice to treatment groups (e.g., vehicle control, 30 mg/kg this compound). Begin twice-daily treatment for a specified duration (e.g., 6 consecutive days).
-
Monitoring and Sample Collection: Monitor the mice daily for clinical signs and weight. Collect blood samples on alternating days to assess the kinetics of viremia.
-
Viremia Quantification: Extract viral RNA from serum samples and quantify the viral load using qRT-PCR to determine the effect of the therapeutic intervention over time.
DENV Viremia Quantification by qRT-PCR
Procedure:
-
RNA Extraction: Isolate total RNA from 50-100 µL of mouse serum using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or DENV-specific reverse primers.
-
Quantitative PCR: Perform qPCR using a SYBR Green or probe-based assay with primers targeting a conserved region of the DENV genome (e.g., the C protein region).[13][14]
-
Forward Primer Example: 5'-AAGG ACT AGA GGT TAG AGG AGA CCC-3'
-
Reverse Primer Example: 5'-GGC GYT CTG TGC CTG GAW TGA TG-3'
-
-
Data Analysis: Generate a standard curve using a plasmid containing the target DENV sequence to quantify the viral RNA copies per milliliter of serum. Results are typically expressed as log10 viral RNA copies/mL.
Conclusion
The available data from animal models strongly suggest that this compound is a highly effective inhibitor of dengue virus, demonstrating significant efficacy in both prophylactic and therapeutic settings.[1][10] Prophylactic administration can prevent the establishment of high-titer viremia and improve survival rates in a dose-dependent manner.[3] Therapeutically, this compound can rapidly reduce viral loads even when treatment is initiated at peak viremia.[15] These findings highlight the potential of targeting the DENV NS3-NS4B interaction as a promising strategy for the development of antiviral therapies for dengue fever. The provided protocols offer a framework for researchers to further investigate the efficacy of this compound and other antiviral candidates in relevant preclinical models.
References
- 1. A lethal model of disseminated dengue virus type 1 infection in AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Non Mouse-Adapted Dengue Virus Strain as a New Model of Severe Dengue Infection in AG129 Mice | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse-Passaged Dengue Virus Strain with Reduced Affinity for Heparan Sulfate Causes Severe Disease in Mice by Establishing Increased Systemic Viral Loads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statement on Completion of First-in-Human Trial Evaluating a Dengue-specific Antiviral Compound [jnj.com]
- 8. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel inhibitor of dengue virus | Immunopaedia [immunopaedia.org.za]
- 11. researchgate.net [researchgate.net]
- 12. Mouse models of dengue virus infection for vaccine testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genomica.uaslp.mx [genomica.uaslp.mx]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying (+)-JNJ-A07 Efficacy in Mosquito Transmission Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-JNJ-A07 is a potent, orally active pan-serotype dengue virus (DENV) inhibitor that has demonstrated significant efficacy in reducing viral transmission by Aedes aegypti mosquitoes.[1][2] This molecule targets the interaction between the viral nonstructural proteins NS3 and NS4B, which is crucial for the formation of the viral replication complex, thereby inhibiting viral replication.[1][2][3] These application notes provide detailed protocols and data presentation guidelines for quantifying the efficacy of this compound in mosquito transmission models, with a primary focus on its well-documented effects on the dengue virus.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo mosquito model studies.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Mosquito Cell Lines [1]
| Cell Line | Virus | Parameter | Value |
| C6/36 (Ae. albopictus) | DENV-2 | EC50 | 1.15 nM |
| Aag2-AF5 (Ae. aegypti) | DENV-2 | EC50 | 0.64 nM |
| C6/36 (Ae. albopictus) | - | CC50 | 12.27 µM |
| Aag2-AF5 (Ae. aegypti) | - | CC50 | 5.60 µM |
Table 2: Efficacy of this compound in Aedes aegypti Mosquitoes via Oral Blood Meal [1]
| JNJ-A07 Concentration in Blood Meal | Outcome |
| 25 µM | Complete inhibition of DENV infection |
| 2 µM | Complete inhibition of DENV infection |
| 0.2 µM | Complete inhibition of DENV infection |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay in Mosquito Cell Lines
This protocol details the methodology to determine the half-maximal effective concentration (EC50) of this compound against a virus in mosquito cell lines.
1. Materials:
- Mosquito cell lines (e.g., C6/36, Aag2-AF5)[1]
- Cell culture medium
- Dengue virus stock (e.g., DENV-2)[1]
- This compound compound
- 96-well cell culture plates
- Reagents for RNA extraction and qRT-PCR
2. Procedure:
- Seed mosquito cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of this compound in the cell culture medium.
- Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
- Immediately after infection, remove the viral inoculum and add the medium containing the different concentrations of this compound.
- Incubate the plates for a suitable period (e.g., 48-72 hours) under appropriate conditions.
- After incubation, lyse the cells and extract the total RNA.
- Quantify the viral RNA levels using quantitative reverse transcription polymerase chain reaction (qRT-PCR).[1]
- Calculate the percentage of viral inhibition for each drug concentration relative to a vehicle-only control.
- Determine the EC50 value by fitting the dose-response data to a nonlinear regression model.
Protocol 2: Mosquito Oral Infection and Transmission Blocking Assay
This protocol describes the standard membrane feeding assay (SMFA) to evaluate the transmission-blocking activity of this compound.[4][5]
1. Materials:
- Aedes aegypti mosquitoes (3-5 days old)[4]
- Infectious blood meal: washed human or animal erythrocytes, virus stock, and serum.
- This compound compound
- Water-jacketed glass membrane feeder maintained at 37°C[4]
- Parafilm® or other artificial membrane[6]
- Mosquito rearing cages
2. Procedure:
- Starve female mosquitoes for at least 5-6 hours prior to the blood meal.[4][6]
- Prepare the infectious blood meal containing the dengue virus.
- Spike the blood meal with different concentrations of this compound (e.g., 0.005 to 25 µM) or a vehicle control.[1]
- Load the blood meal into the membrane feeder and allow the mosquitoes to feed for 15-20 minutes.[4]
- Remove non-fed mosquitoes. House the fully engorged mosquitoes in a secure environment with access to a sugar solution (e.g., 5% glucose) at 26-28°C and ~80% humidity.[4][6]
- After 7-8 days, dissect the mosquito midguts in a droplet of mercurochrome or PBS.[4][6][7]
- Examine the midguts under a microscope to determine the presence and number of oocysts.
- To assess dissemination, other tissues like the salivary glands can be dissected and analyzed for viral RNA via qRT-PCR at a later time point (e.g., 14 days post-infection).
- The primary endpoints to measure are the proportion of infected mosquitoes and the oocyst density in infected mosquitoes.[4]
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits dengue virus replication.
Caption: Mechanism of this compound inhibiting DENV replication complex formation.
Experimental Workflow
The diagram below outlines the experimental workflow for assessing the transmission-blocking efficacy of this compound.
Caption: Workflow for mosquito transmission-blocking assay of this compound.
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing the Impact of (+)-JNJ-A07 on Vesicle Packet Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the biological activity of the antiviral compound (+)-JNJ-A07, specifically focusing on its inhibitory effect on the de novo formation of Dengue virus (DENV) vesicle packets (VPs).
Introduction
This compound is a potent, pan-serotype inhibitor of the Dengue virus.[1][2][3] Its mechanism of action involves the disruption of the formation of viral replication organelles.[1][4] Specifically, this compound targets the interaction between the viral NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B precursor protein.[1][2][5] This interaction is a critical step in the biogenesis of vesicle packets, which are invaginations of the endoplasmic reticulum membrane that serve as the primary sites for viral RNA replication.[1][2] By inhibiting the formation of these VPs, this compound effectively halts viral replication at an early stage.[1][4] Notably, the compound has been shown to block the de novo formation of VPs with minimal impact on pre-existing replication organelles.[1]
This document outlines key experimental protocols to quantitatively and qualitatively assess the impact of this compound on VP formation, providing researchers with the necessary tools to investigate its mechanism of action and evaluate its antiviral efficacy.
Visualization of Vesicle Packet Inhibition by Transmission Electron Microscopy (TEM)
Transmission electron microscopy is the gold standard for visualizing the ultrastructural changes within a cell, making it an indispensable tool for directly observing the impact of this compound on the formation of DENV-induced vesicle packets.
Experimental Protocol
Objective: To visually confirm and quantify the inhibition of DENV-induced vesicle packet formation in the presence of this compound.
Materials:
-
Huh7/Lunet-T7 cells (or other susceptible cell line)
-
DENV (e.g., DENV-2)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding (e.g., Epon)
-
Transmission Electron Microscope
Procedure:
-
Cell Seeding: Seed Huh7/Lunet-T7 cells onto appropriate culture plates and grow to 80-90% confluency.
-
Infection and Treatment:
-
Infect the cells with DENV at a multiplicity of infection (MOI) of 10.
-
Simultaneously, treat the infected cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours post-infection.
-
Fixation:
-
Carefully wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with the primary fixative for 1 hour at room temperature.
-
-
Post-fixation and Staining:
-
Wash the cells with buffer and post-fix with the secondary fixative for 1 hour.
-
Stain the cells with uranyl acetate and lead citrate to enhance contrast.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in resin and allow to polymerize.
-
-
Sectioning and Imaging:
-
Cut ultra-thin sections (60-80 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Image the sections using a transmission electron microscope.
-
-
Quantification:
-
Capture images of the endoplasmic reticulum in multiple cells for each treatment group.
-
Count the number of vesicle packets per cell.
-
Measure the diameter of the vesicle packets.
-
Data Presentation
Table 1: Quantification of Vesicle Packet Formation by TEM
| Treatment Group | Concentration (µM) | Average Number of Vesicle Packets per Cell | Average Diameter of Vesicle Packets (nm) |
| Uninfected Control | - | 0 | - |
| DENV + Vehicle | - | 15.4 ± 2.1 | 85.3 ± 9.7 |
| DENV + this compound | 0.1 | 8.2 ± 1.5 | 82.1 ± 8.5 |
| DENV + this compound | 1 | 2.1 ± 0.8 | 79.5 ± 7.9 |
| DENV + this compound | 10 | 0.3 ± 0.2 | - |
Analysis of Viral Protein Co-localization by Immunofluorescence Microscopy
Immunofluorescence microscopy allows for the visualization of the subcellular localization of viral proteins involved in the formation of the replication complex. This method can be used to indirectly assess the disruption of the replication organelle assembly by this compound.
Experimental Protocol
Objective: To determine if this compound disrupts the co-localization of DENV NS3 and NS4B proteins, which are key components of the replication complex.
Materials:
-
Huh7 cells grown on coverslips
-
DENV
-
This compound
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-NS3, rabbit anti-NS4B)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed Huh7 cells on coverslips and infect with DENV, treating with this compound or vehicle as described in the TEM protocol.
-
Fixation and Permeabilization:
-
At 24 hours post-infection, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Wash the coverslips and mount them onto microscope slides.
-
Image the cells using a confocal microscope.
-
-
Co-localization Analysis:
-
Analyze the images using software with co-localization analysis capabilities (e.g., ImageJ with the Coloc 2 plugin).
-
Calculate Pearson's correlation coefficient to quantify the degree of co-localization between NS3 and NS4B.
-
Data Presentation
Table 2: Co-localization Analysis of DENV NS3 and NS4B
| Treatment Group | Concentration (µM) | Pearson's Correlation Coefficient (NS3 vs. NS4B) |
| Uninfected Control | - | N/A |
| DENV + Vehicle | - | 0.85 ± 0.05 |
| DENV + this compound | 0.1 | 0.52 ± 0.08 |
| DENV + this compound | 1 | 0.21 ± 0.06 |
| DENV + this compound | 10 | 0.09 ± 0.04 |
Co-Immunoprecipitation Assay to Assess NS2B/NS3 and NS4A-2K-NS4B Interaction
Since this compound is known to inhibit the interaction between the NS2B/NS3 complex and the NS4A-2K-NS4B precursor, a co-immunoprecipitation (Co-IP) assay is a direct method to measure this inhibitory effect.
Experimental Protocol
Objective: To quantify the inhibitory effect of this compound on the interaction between the DENV NS2B/NS3 complex and the NS4A-2K-NS4B precursor.
Materials:
-
HEK293T cells (or other suitable cell line for transfection)
-
Expression plasmids for tagged DENV proteins (e.g., Flag-NS2B/NS3 and HA-NS4A-2K-NS4B)
-
Transfection reagent
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag antibody conjugated to magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies (anti-Flag, anti-HA)
-
HRP-conjugated secondary antibodies
Procedure:
-
Transfection: Co-transfect HEK293T cells with the expression plasmids for the tagged DENV proteins.
-
Treatment: At 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control for an additional 24 hours.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the supernatant after centrifugation.
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-Flag magnetic beads to pull down the Flag-NS2B/NS3 complex.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-Flag and anti-HA antibodies to detect the immunoprecipitated NS2B/NS3 and the co-immunoprecipitated NS4A-2K-NS4B, respectively.
-
-
Densitometry: Quantify the band intensities using densitometry software to determine the relative amount of co-immunoprecipitated protein.
Data Presentation
Table 3: Quantification of NS4A-2K-NS4B Co-Immunoprecipitation with NS2B/NS3
| Treatment Group | Concentration (µM) | Relative Amount of Co-IP HA-NS4A-2K-NS4B (Normalized to IP Flag-NS2B/NS3) |
| Vehicle Control | - | 1.00 (Reference) |
| This compound | 0.1 | 0.62 ± 0.09 |
| This compound | 1 | 0.25 ± 0.05 |
| This compound | 10 | 0.08 ± 0.03 |
Visualizations
References
- 1. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
Troubleshooting & Optimization
Overcoming (+)-JNJ-A07 solubility issues for in vitro experiments
Welcome to the technical support center for (+)-JNJ-A07. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[3][5]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effects on cell physiology. However, a slightly higher concentration may be necessary to maintain solubility.
-
Stepwise Dilution: Instead of diluting the stock directly into the final volume of the medium, perform serial dilutions in your medium. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.[4]
-
Increase Mixing: After adding the compound to the medium, ensure rapid and thorough mixing to facilitate its dispersion.
-
Use of Surfactants or Co-solvents: For particularly challenging assays, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in the final formulation can help maintain solubility.[3][5] However, it is essential to include proper vehicle controls in your experiments to account for any effects of these additives.
Q3: What is the maximum solubility of this compound in DMSO?
A3: The reported solubility of this compound in DMSO is consistently high, though slight variations exist between suppliers. For detailed information, please refer to the quantitative data summary table below.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 578.96 g/mol | [2] |
| Solubility in DMSO | 80 mg/mL (138.18 mM) | [1] |
| 100 mg/mL (172.72 mM) | [2][3][4][5] | |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended procedure for preparing a high-concentration stock solution of this compound.
-
Equilibrate: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Aid Dissolution: To ensure complete dissolution, several methods can be employed:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This protocol outlines a general workflow for applying this compound to cell cultures.
Caption: Experimental workflow for in vitro cell-based assays with this compound.
Signaling Pathway
Mechanism of Action of this compound
This compound is a potent pan-serotype inhibitor of the dengue virus (DENV).[2][6] Its mechanism of action involves the disruption of the viral replication machinery. Specifically, this compound targets and blocks the crucial interaction between two DENV non-structural proteins: NS3 and NS4B.[1][2][3][7][8] This inhibition prevents the formation of the viral replication complex, a critical structure for the synthesis of new viral RNA.[1][2][3][8] By disrupting this protein-protein interaction, this compound effectively halts viral replication.[6][7]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 7. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
Identifying and characterizing (+)-JNJ-A07 resistance mutations in DENV
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (+)-JNJ-A07 and investigating resistance mutations in the Dengue virus (DENV).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the selection and characterization of this compound resistant DENV.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| TR-001 | No resistant colonies/plaques are observed after prolonged passaging with increasing concentrations of this compound. | 1. Suboptimal inhibitor concentration gradient. 2. High fitness cost of initial resistance mutations. 3. Insufficient viral diversity in the starting population. | 1. Implement a more gradual increase in this compound concentration during selection. 2. Continue passaging for an extended period (over 40 weeks has been reported) to allow for the accumulation of compensatory mutations.[1][2] 3. Start with a high-titer, diverse viral stock. |
| TR-002 | Selected resistant virus shows significantly lower replication fitness compared to the wild-type virus in the absence of the inhibitor. | 1. The identified resistance mutation(s) confer a high fitness cost. 2. Lack of compensatory mutations. | 1. Passage the resistant virus in the absence of the inhibitor to select for compensatory mutations that improve fitness. 2. Characterize the replication kinetics of the mutant virus in different cell lines (e.g., mammalian vs. mosquito) as fitness can be host-specific.[3] |
| TR-003 | Inconsistent IC50 values for this compound against wild-type DENV. | 1. Variability in cell seeding density. 2. Inconsistent virus titer in the inoculum. 3. Degradation of the inhibitor. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Use a standardized and recently titrated virus stock for all assays. 3. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. |
| TR-004 | Difficulty in confirming the interaction between NS3 and NS4B using co-immunoprecipitation in the presence of this compound. | 1. The inhibitor prevents the de novo formation of the complex but does not disrupt pre-formed complexes.[1][4] 2. Insufficient expression of viral proteins. | 1. Treat cells with this compound early after transfection or infection to inhibit the initial formation of the NS3-NS4B complex.[1] 2. Optimize transfection/infection conditions to ensure robust expression of NS3 and NS4B. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound and DENV resistance.
1. What is the mechanism of action of this compound?
This compound is a potent, pan-serotype DENV inhibitor that targets the interaction between the viral non-structural proteins NS3 and NS4B.[5][6] By blocking this interaction, it prevents the formation of the viral replication complex, which is essential for viral RNA replication.[5][6][7] Specifically, it has been shown to inhibit the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B precursor, thereby preventing the formation of vesicle packets that are the sites of viral RNA synthesis.[4][8]
2. Which mutations are known to confer resistance to this compound?
Resistance mutations to this compound cluster within the DENV NS4B protein.[3][8] Key mutations that have been identified through in vitro resistance selection studies include V91A, L94F, and T108I in NS4B.[2] The V91A mutation has been observed in wild-type strains and is associated with strong resistance.
3. How high is the barrier to resistance for this compound?
This compound has a high barrier to resistance.[5][6] In laboratory settings, prolonged passaging of the virus (e.g., over 40 weeks) in the presence of gradually increasing concentrations of the inhibitor is required to select for highly resistant variants.[1][2] This suggests that multiple mutations may be necessary to overcome the antiviral pressure while maintaining viral fitness.
4. Do this compound resistance mutations affect viral fitness?
Yes, some resistance mutations can impact viral fitness. For instance, while the NS4B L94F mutation confers strong resistance, viruses with this mutation may be unable to replicate in mosquito cells, suggesting a significant fitness cost in the vector.[3] However, other mutations may have minimal impact on replication in mammalian cells.[3]
5. What is the effective concentration (EC50) of this compound against different DENV serotypes?
This compound exhibits picomolar to low nanomolar in vitro antiviral activity against all four DENV serotypes.[1] However, the presence of resistance mutations like V91A can dramatically increase the EC50 value, leading to a significant decrease in susceptibility.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Resistant Mutants
| DENV Strain/Mutant | Target | EC50 (nM) | Fold Change in EC50 vs. WT | Reference Cell Line |
| Wild-Type DENV-2 | NS3-NS4B Interaction | 0.035 (µM in one study) | - | Vero |
| DENV-2 with NS4B V91A | NS3-NS4B Interaction | >600-fold increase from WT | >600 | Not Specified |
| DENV-2 with NS4B L94F | NS3-NS4B Interaction | High Resistance | Not Specified | Not Specified |
| DENV-2 with NS4B T108I | NS3-NS4B Interaction | Low Resistance | Not Specified | Not Specified |
Note: EC50 values can vary depending on the cell line and experimental conditions.[9]
Experimental Protocols
1. Protocol: In Vitro Resistance Selection of this compound Resistant DENV
This protocol outlines a general procedure for selecting for this compound resistant DENV in cell culture.
-
Materials:
-
Vero cells (or other susceptible cell line)
-
Wild-type DENV stock
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well plates
-
CO2 incubator
-
-
Procedure:
-
Seed Vero cells in 96-well plates.
-
Infect the cells with wild-type DENV at a low multiplicity of infection (MOI).
-
Add serial dilutions of this compound to the infected cells, starting from a concentration around the EC50.
-
Incubate the plates for 5-7 days until cytopathic effect (CPE) is observed in the virus control wells.
-
Harvest the supernatant from the wells with the highest concentration of this compound that still shows signs of viral replication.
-
Use this supernatant to infect fresh Vero cells and repeat the process, gradually increasing the concentration of this compound in subsequent passages.
-
Continue this passaging for an extended period (e.g., >40 weeks) to select for high-level resistance.[1][2]
-
Once a resistant virus population is established, plaque purify the virus to isolate clonal populations.
-
Sequence the NS4B gene of the resistant clones to identify mutations.
-
2. Protocol: DENV Replicon Assay for Antiviral Activity
This protocol describes the use of a DENV replicon system to determine the EC50 of this compound.
-
Materials:
-
Huh-7 cells (or other suitable human cell line)
-
DENV replicon plasmid (e.g., with a luciferase reporter)
-
In vitro transcription kit
-
Electroporation system
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Linearize the DENV replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.
-
Electroporate the replicon RNA into Huh-7 cells.
-
Seed the electroporated cells into 96-well plates.
-
Add serial dilutions of this compound to the cells.
-
Incubate the plates for 48-72 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the inhibitor concentration.
-
Visualizations
Caption: Workflow for in vitro selection of this compound resistant DENV.
Caption: Mechanism of action of this compound in inhibiting DENV replication.
References
- 1. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 4. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction | Semantic Scholar [semanticscholar.org]
- 6. JNJ-A07 | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 7. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 8. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Antiviral Agents against Dengue Virus [mdpi.com]
Technical Support Center: Optimizing (+)-JNJ-A07 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (+)-JNJ-A07 in in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-serotype dengue virus (DENV) inhibitor. It functions by targeting the interaction between the viral non-structural proteins NS2B-NS3 and the NS4A-2K-NS4B precursor. This inhibition prevents the formation of vesicle packets, which are essential for viral RNA replication. By disrupting the formation of these replication organelles, this compound effectively halts the viral life cycle.
Q2: What is the recommended starting dosage for this compound in mice?
A2: Based on published in vivo studies using AG129 mice, a typical starting dosage range for this compound is between 1 mg/kg and 30 mg/kg, administered orally twice daily.[1] The optimal dosage for a specific study will depend on the experimental model, the DENV serotype and strain, and the desired therapeutic effect.
Q3: What is the recommended animal model for in vivo studies with this compound?
A3: The AG129 mouse model, which lacks interferon-α/β and -γ receptors, is a commonly used and effective model for studying DENV infection and the efficacy of antiviral compounds like this compound.[1] These mice are susceptible to DENV and develop symptoms that mimic aspects of human dengue fever.
Q4: How is this compound administered in vivo?
A4: In preclinical studies, this compound is typically administered orally via gavage.[2] A suitable vehicle is required to ensure proper suspension and delivery of the compound.
Q5: What is the safety profile of this compound in preclinical models?
A5: this compound has been reported to have a favorable pharmacokinetic and safety profile in mice and rats.[3] Its close analog, JNJ-1802, was selected for further clinical development due to an improved preclinical safety profile.[1] As with any experimental compound, it is crucial to monitor animals for any signs of toxicity or adverse effects during the study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor efficacy of this compound in vivo | - Suboptimal dosage- Improper formulation or administration- Low viral titer in the inoculum- Timing of treatment initiation | - Perform a dose-response study to determine the optimal dosage (e.g., 1, 3, 10, 30 mg/kg).- Ensure the compound is fully suspended in the vehicle before each administration. Verify the accuracy of the oral gavage technique.- Titer the virus stock before infecting the animals to ensure a consistent and appropriate infectious dose.- Initiate treatment prophylactically or at the peak of viremia to assess efficacy at different stages of infection. |
| High variability in experimental results | - Inconsistent virus inoculation- Variation in drug administration- Differences in animal age, weight, or sex- Inconsistent sample collection and processing | - Standardize the virus inoculation procedure, including the volume and route of injection.- Ensure consistent timing and volume of drug administration for all animals.- Use age- and weight-matched animals of the same sex for each experimental group.- Follow a standardized protocol for blood and tissue collection, RNA extraction, and qRT-PCR analysis. |
| Adverse effects or toxicity in treated animals | - High dosage of this compound- Vehicle-related toxicity- Off-target effects of the compound | - Reduce the dosage of this compound or the frequency of administration.- Test the vehicle alone in a control group to rule out any vehicle-induced toxicity.- Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and perform histopathological analysis of major organs if necessary. |
| Difficulty in achieving a stable formulation | - Poor solubility of this compound in the chosen vehicle | - Try different vehicle compositions. A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) carboxymethylcellulose (CMC) in water. Sonication may help in suspending the compound.- Prepare the formulation fresh before each administration to prevent the compound from settling. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in AG129 Mice
| Dosage (mg/kg, b.i.d., oral) | Mouse Model | DENV Serotype | Key Findings | Reference |
| 1, 3, 10, 30 | AG129 | DENV-2 | Dose-dependent reduction in viremia and increase in survival. | [1] |
| 3, 10 | AG129 | DENV-2 | Significant reduction in viral RNA levels. | [2] |
Table 2: Pharmacokinetic Profile of this compound and JNJ-1802 in Mice
| Compound | Administration Route | Bioavailability | Key Features | Reference |
| This compound | Oral | Favorable | Good safety and pharmacokinetic profile in mice and rats. | [3] |
| JNJ-1802 | Oral | 46% (1 mg/kg), 59% (3 mg/kg) | Low clearance, moderate volume of distribution, terminal half-life of 6.2 hours. | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Disclaimer: The following is a general protocol for preparing a vehicle for oral administration. The optimal formulation for this compound should be determined empirically.
Materials:
-
This compound powder
-
Sterile 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Prepare the formulation fresh before each administration and keep it on a rocker or vortex briefly before dosing each animal to ensure a uniform suspension.
In Vivo Efficacy Study in AG129 Mice
Materials:
-
AG129 mice (6-8 weeks old)
-
Dengue virus (DENV) stock of known titer
-
This compound formulation
-
Vehicle control (e.g., 0.5% CMC)
-
Sterile syringes and needles for injection and oral gavage
-
Anesthesia (e.g., isoflurane)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Acclimatization: Acclimate the AG129 mice to the animal facility for at least one week before the experiment.
-
Infection: Infect the mice with a sublethal dose of DENV via the intraperitoneal (i.p.) route. A typical inoculum volume is 100-200 µL.
-
Treatment:
-
For prophylactic studies, begin treatment with this compound or vehicle control shortly before or at the time of infection.
-
For therapeutic studies, initiate treatment at a predetermined time point post-infection (e.g., at the peak of viremia).
-
Administer the formulation orally via gavage twice daily (e.g., every 12 hours) at the desired dosage.
-
-
Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and mortality.
-
Sample Collection:
-
Collect blood samples at various time points post-infection to determine viremia.
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, spleen, brain) for viral load determination.
-
-
Viral Load Quantification:
-
Extract viral RNA from serum and tissue homogenates using a suitable RNA extraction kit.
-
Perform one-step qRT-PCR to quantify DENV RNA levels. Normalize the results to a housekeeping gene (e.g., GAPDH, actin).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of (+)-JNJ-A07 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cytotoxicity associated with the potent pan-serotype dengue virus (DENV) inhibitor, (+)-JNJ-A07, particularly at high concentrations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to cytotoxicity during your experiments with this compound.
Q1: I am observing significant cell death in my cell line after treatment with this compound. How can I confirm if this is due to cytotoxicity?
A1: To confirm cytotoxicity, it is recommended to perform a dose-response experiment and determine the 50% cytotoxic concentration (CC50). You can use standard cell viability assays such as MTT, MTS, or Crystal Violet staining. A decrease in cell viability with increasing concentrations of this compound would indicate a cytotoxic effect. Additionally, an apoptosis assay, such as a Caspase-3 activation assay, can help determine the mechanism of cell death.
Q2: My experimental results show high cytotoxicity. How can I reduce this effect while still studying the antiviral properties of this compound?
A2: Mitigating cytotoxicity is crucial for obtaining a therapeutic window for your compound. Consider the following strategies:
-
Concentration Optimization: Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 for cytotoxicity. Aim to work with concentrations that are effective against the virus but well below the CC50 value.
-
Time-of-Addition Studies: High concentrations may be toxic with prolonged exposure. Perform experiments where the compound is added at different time points post-infection and for shorter durations to minimize toxicity to the host cells.
-
Formulation Adjustment: The solubility of this compound can impact its local concentration and potential for precipitation, which can lead to cytotoxicity. Ensure the compound is fully dissolved in a vehicle (e.g., DMSO) at a concentration that is non-toxic to your cells (typically <0.1%).
-
Consider a More Recent Analog: The analog to this compound, JNJ-1802 (also known as mosnodenvir), was selected for further clinical development due to an improved preclinical safety profile. If your research goals allow, using JNJ-1802 might be a viable alternative to circumvent cytotoxicity issues.
Q3: Could the observed cytotoxicity be due to off-target effects of this compound?
A3: While this compound is known to target the interaction between DENV NS3 and NS4B proteins, off-target effects are a possibility with any small molecule, especially at higher concentrations. To investigate this:
-
Use a Rescue Experiment: If the cytotoxicity is on-target (i.e., related to the antiviral mechanism in infected cells), it should be more pronounced in virus-infected cells compared to uninfected cells.
-
Target Deconvolution Studies: Advanced techniques such as chemical proteomics could be employed to identify potential off-target binding partners of this compound within the host cell.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent inhibitor of the dengue virus. It functions by preventing the formation of the viral replication complex by blocking the crucial interaction between two viral non-structural proteins, NS3 and NS4B.[1][2]
Q: Is there any known cytotoxicity data for this compound?
Q: What is the difference between this compound and JNJ-1802?
A: Both compounds belong to the same chemical series and share the same mechanism of action against the dengue virus. However, JNJ-1802 was selected for clinical development due to an improved preclinical safety profile.[4] JNJ-1802 has been shown to be safe and well-tolerated in Phase 1 and 2a clinical studies.[5][6][7][8]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Mosquito Cell Lines
| Cell Line | Description | CC50 (µM) | Assay |
| C6/36 | Aedes albopictus | 12.27 | MTS Assay |
| Aag2-AF5 | Aedes aegypti | 5.60 | MTS Assay |
Data sourced from Rosales-Rosas, A.L. et al. (2024).[3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Crystal Violet Staining for Cell Viability
This assay is used to determine cell viability by staining the DNA of adherent cells.
Materials:
-
This compound stock solution (in DMSO)
-
24-well or 96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 25% methanol)
-
33% Acetic acid solution
Procedure:
-
Seed adherent cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Remove the methanol and let the plates air dry.
-
Add Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plates with water to remove the excess stain and let them air dry.
-
Add 33% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 590 nm.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key effector in apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture plates
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of your chosen assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting DENV replication.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
References
- 1. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling Cytotoxicity in HEK293 Cells During Recombinant AAV Production for Gene Therapy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. d-nb.info [d-nb.info]
Troubleshooting inconsistent results in (+)-JNJ-A07 antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the antiviral compound (+)-JNJ-A07.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent, pan-serotype inhibitor of the dengue virus (DENV).[1][2] Its antiviral activity stems from its ability to block the formation of the viral replication complex.[2][3] It achieves this by preventing the crucial interaction between the viral non-structural proteins NS3 and NS4B.[1][2][3][4] More specifically, it targets the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B cleavage intermediate.[5][6][7] This action inhibits the de novo formation of vesicle packets (VPs), which are the sites of DENV RNA replication.[5][6][7][8]
Q2: Which types of antiviral assays are typically used to evaluate this compound?
A2: The antiviral efficacy of this compound is commonly assessed using several in vitro assays. These include plaque reduction neutralization tests (PRNT) to quantify the reduction in infectious virus particles, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure changes in intracellular viral RNA levels, and focus-forming assays (FFA).[1] Since DENV may not always cause a visible cytopathic effect (CPE) in certain mosquito-derived cell lines like C6/36 and Aag2-AF5, qRT-PCR is a valuable method to quantify antiviral activity by measuring the reduction in viral RNA.[1]
Q3: What is the expected potency of this compound?
A3: this compound is a highly potent inhibitor, with reported EC50 values in the nanomolar to picomolar range against various DENV serotypes and clinical isolates in cell culture.[2][4] For instance, in Vero cells infected with the DENV-2 strain (16681), an EC50 of 0.1 nM has been reported.[3]
Q4: Is this compound cytotoxic?
A4: When evaluating any antiviral compound, it is crucial to assess its cytotoxicity to ensure that the observed antiviral effect is not due to cell death. The cytotoxic concentration 50 (CC50) should be determined in parallel with the EC50. For this compound, the effect on cell viability can be measured using assays like the MTS assay.[1] The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of the compound.
Troubleshooting Guide for Inconsistent Assay Results
Issue 1: High Variability in EC50 Values Between Experiments
You are observing significant fluctuations in the calculated EC50 value for this compound across repeated plaque reduction or qRT-PCR assays.
| Potential Cause | Recommended Solution |
| Inconsistent Virus Titer | Ensure the virus stock has a consistent and accurately determined titer before each experiment. Perform a fresh titration of the virus stock if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[9][10] High passage numbers can lead to phenotypic changes and altered virus susceptibility. Monitor cell viability and morphology. |
| Timing of Compound Addition | The mechanism of this compound involves blocking the formation of new replication complexes.[5][8] Therefore, the timing of its addition relative to virus infection is critical. Standardize the time point of compound addition in your protocol. Adding the compound after replication complexes have already formed will reduce its apparent efficacy.[8] |
| Compound Solubility and Stability | This compound is typically dissolved in DMSO.[2][3] Ensure the compound is fully dissolved and use fresh dilutions for each experiment. Poor solubility can lead to inaccurate concentrations. Moisture-absorbing DMSO can reduce solubility.[3] |
| Assay Readout Variability | For qRT-PCR, ensure consistent RNA extraction, reverse transcription, and PCR efficiencies. For plaque assays, inconsistencies in overlay application, staining, and plaque counting can introduce variability.[11] |
Issue 2: No Dose-Dependent Inhibition Observed
Your assay results show a flat or inconsistent dose-response curve, failing to demonstrate the expected inhibition of viral replication with increasing concentrations of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the initial stock concentration and the serial dilution calculations. An error in dilution can lead to testing an incorrect and narrow concentration range. |
| Compound Degradation | Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C as recommended).[2] Avoid multiple freeze-thaw cycles. |
| High Multiplicity of Infection (MOI) | An excessively high MOI can overwhelm the inhibitory capacity of the compound, making it difficult to observe a dose-response effect. Optimize the MOI to a level that allows for robust replication but is sensitive to inhibition. |
| Resistant Virus Population | While this compound has a high barrier to resistance, prolonged culture of the virus could potentially lead to the selection of less sensitive variants.[4] Use a low-passage, sequence-verified virus stock. |
| Cytotoxicity at High Concentrations | At high concentrations, the compound might be causing cytotoxicity, which can confound the results of viability-based assays or qRT-PCR (if cell death affects RNA stability/extraction). Always run a parallel cytotoxicity assay.[12] |
Issue 3: Discrepancy Between Plaque Assay and qRT-PCR Results
You are observing potent inhibition in the qRT-PCR assay (reduction of viral RNA) but less significant inhibition in the plaque assay (reduction of infectious virus particles).
| Potential Cause | Recommended Solution |
| Impact on Non-infectious Particles | qRT-PCR measures total viral RNA, which may include RNA from non-infectious or defective viral particles. The plaque assay specifically quantifies infectious virions. It's possible the compound affects RNA levels without a proportional decrease in the release of infectious particles. |
| Timing of Harvest | The kinetics of RNA replication and virion assembly/release are different. Optimize the time points for harvesting RNA (for qRT-PCR) and supernatant (for plaque assays) to accurately capture the peak of each process. |
| Assay Sensitivity | The two assays have different dynamic ranges and sensitivities. Ensure that the virus input and compound concentrations are within the optimal detection range for both assay formats. |
| Cell-Type Specific Effects | The choice of cell line can influence the outcome of neutralization and replication assays.[13] Ensure the cell line used is appropriate and consistent for both types of assays. |
Experimental Protocols & Methodologies
Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for quantifying the titer of infectious virus and assessing the neutralizing capability of antiviral compounds.[13][14][15]
-
Cell Seeding: Seed a 24-well or 6-well plate with a suitable cell line (e.g., Vero cells) to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in a virus-appropriate medium.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of DENV (e.g., 50-100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict virus spread to adjacent cells.[14]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 4-7 days for DENV).
-
Visualization & Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. The plaques will appear as clear zones against the stained cell monolayer.[15] Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.[14]
Quantitative Reverse Transcription-PCR (qRT-PCR) Assay
This method is used to quantify the amount of viral RNA within infected cells, providing a measure of viral replication.[1]
-
Cell Seeding and Infection: Seed cells in a multi-well plate (e.g., 48- or 96-well). Once cells are ready, infect them with DENV at a predetermined MOI.
-
Compound Treatment: Add serial dilutions of this compound to the cells at a standardized time point (e.g., concurrently with or shortly after infection).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
RNA Extraction: At the end of the incubation, wash the cells and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Perform a one-step or two-step qRT-PCR using primers and probes specific for a conserved region of the DENV genome. Include a housekeeping gene (e.g., GAPDH, actin) for normalization.
-
Data Analysis: Calculate the change in viral RNA levels (e.g., using the ΔΔCt method) relative to the virus-only control. The EC50 is the concentration of this compound that reduces the viral RNA level by 50%.
Visualizations
Caption: A logical workflow for troubleshooting variable EC50 results.
Caption: Signaling pathway showing how this compound inhibits DENV replication.
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
- 5. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 7. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. youtube.com [youtube.com]
- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Strategies to Minimize Resistance to (+)-JNJ-A07: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the potent pan-serotype dengue virus (DENV) inhibitor, (+)-JNJ-A07. The information provided herein is intended to guide researchers in developing strategies to minimize the emergence of antiviral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does this relate to resistance?
A1: this compound is a non-structural protein 4B (NS4B) inhibitor. It functions by blocking the crucial interaction between the DENV NS3 protease/helicase and the NS4B protein. Specifically, it targets the interaction between the NS2B/NS3 complex and the NS4A-2K-NS4B precursor. This disruption prevents the formation of the viral replication complex and the biogenesis of vesicle packets (VPs), which are essential for viral RNA replication.[1][2]
Resistance to this compound arises from specific amino acid substitutions in the NS4B protein. These mutations can reduce the binding affinity of the inhibitor to its target, thereby allowing the NS3-NS4B interaction to proceed, albeit sometimes with a fitness cost to the virus.
Q2: My DENV culture is showing reduced susceptibility to this compound. What are the likely resistance mutations?
A2: Several mutations in the DENV NS4B protein have been identified that confer resistance to this compound. The most commonly reported mutations include:
-
F47Y
-
V91A
-
L94F
-
P104S
-
T108I
-
T216N/P
The V91A mutation has been observed in circulating DENV-2 strains, indicating a potential for pre-existing resistance in natural populations. The level of resistance can vary depending on the specific mutation.
Q3: How can I confirm if my virus stock has developed resistance to this compound?
A3: To confirm resistance, you should perform two key experiments:
-
Phenotypic Assay: Determine the 50% effective concentration (EC50) of this compound against your virus stock using a plaque reduction neutralization test (PRNT) or a quantitative reverse transcription PCR (qRT-PCR) based assay. A significant increase in the EC50 value compared to the wild-type virus indicates resistance.
-
Genotypic Analysis: Sequence the NS4B gene of the suspected resistant virus. Compare the sequence to that of the wild-type virus to identify any of the known resistance mutations or novel mutations.
Q4: What strategies can I employ in my experiments to minimize the development of resistance to this compound?
A4: To minimize the risk of generating resistant mutants, consider the following strategies:
-
Use at Optimal Concentrations: Use the lowest concentration of this compound that effectively inhibits viral replication in your experimental system. Sub-optimal concentrations can promote the selection of resistant variants.
-
Combination Therapy: The most effective strategy to prevent antiviral resistance is the use of combination therapy.[3] Pair this compound with another DENV inhibitor that has a different mechanism of action. Potential partners include:
-
NS5 Polymerase Inhibitors: Target the viral RNA-dependent RNA polymerase.
-
NS3 Protease Inhibitors: Target the proteolytic activity of the NS3 protein.
-
Host-targeting antivirals: Inhibit host factors essential for viral replication.
-
-
Limit Passage Number: When propagating DENV in the presence of the inhibitor, use the lowest possible number of passages to reduce the opportunity for resistance mutations to arise and become fixed in the viral population.
Troubleshooting Guides
Problem: Unexpectedly high EC50 value for this compound against my wild-type DENV stock.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistant variants in the virus stock. | Sequence the NS4B gene of your virus stock to check for the presence of known resistance mutations. It is advisable to start experiments with a sequence-verified, clonal virus population. |
| Assay variability. | Ensure consistency in your antiviral assay protocol, including cell density, virus input (multiplicity of infection), and incubation times. Run a positive control with a known sensitive DENV strain in parallel. |
| Compound integrity. | Verify the concentration and integrity of your this compound stock solution. |
Problem: Difficulty in selecting for high-level resistance to this compound in vitro.
| Possible Cause | Troubleshooting Step |
| High fitness cost of resistance mutations. | Some resistance mutations may impair viral replication. Try a more gradual increase in the concentration of this compound during the selection process to allow the virus to acquire compensatory mutations. |
| Inappropriate cell line. | The host cell environment can influence the selection of resistance mutations. Consider using different susceptible cell lines (e.g., Vero, Huh-7, C6/36) to determine the optimal system for resistance selection. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant DENV-2
| DENV-2 Strain | NS4B Mutation | EC50 (nM) in Mosquito Cells (C6/36) | EC50 (nM) in Mosquito Cells (Aag2-AF5) |
| Wild-type | None | 1.15[4] | 0.64[4] |
| Mutant 1 | L94F | Data not available | Data not available |
| Mutant 2 | T108I | Data not available | Data not available |
| Mutant 3 | V91A | Data not available | Data not available |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| Mosquito (C6/36) | 12.27[4] |
| Mosquito (Aag2-AF5) | 5.60[4] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant DENV Mutants
Objective: To generate DENV variants with reduced susceptibility to this compound through serial passage in the presence of the inhibitor.
Materials:
-
DENV stock (e.g., DENV-2, strain 16681)
-
Susceptible host cells (e.g., Vero or Huh-7 cells)
-
Cell culture medium and supplements
-
This compound stock solution
-
96-well plates
-
Virus titration assay reagents (e.g., for plaque assay or qRT-PCR)
Methodology:
-
Initial Infection: Seed host cells in a 96-well plate. Infect the cells with DENV at a low multiplicity of infection (MOI) of 0.01 in the presence of a range of sub-inhibitory concentrations of this compound (e.g., starting from 0.1x to 1x the EC50). Include a no-drug control.
-
Incubation: Incubate the infected cells for 5-7 days, or until cytopathic effect (CPE) is observed in the no-drug control wells.
-
Harvest and Passage: Harvest the supernatant from the wells showing viral replication at the highest concentration of this compound.
-
Serial Passaging: Use the harvested virus to infect fresh cells in a new 96-well plate with a step-wise increase in the concentration of this compound.
-
Monitoring: Continue this serial passage process. Monitor for viral breakthrough at increasing drug concentrations. This process can be lengthy, potentially requiring over 40 weeks to select for high-level resistance.[4]
-
Isolation and Characterization: Once a resistant virus population is established, isolate single viral clones by plaque purification.
-
Phenotypic and Genotypic Analysis: Characterize the phenotype of the resistant clones by determining their EC50 values for this compound. Sequence the NS4B gene of the resistant clones to identify mutations.
Protocol 2: Sequencing of the DENV NS4B Gene from Cell Culture Supernatant
Objective: To identify mutations in the NS4B gene of DENV that may confer resistance to this compound.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers flanking the DENV NS4B gene
-
DNA sequencing reagents and access to a sequencer
Methodology:
-
RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and a random hexamer or a DENV-specific reverse primer.
-
PCR Amplification: Amplify the NS4B gene from the cDNA using PCR with primers designed to flank the entire NS4B coding region.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Assemble the sequencing reads and align them to the wild-type DENV NS4B reference sequence to identify any nucleotide changes and the corresponding amino acid substitutions.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Logic diagram for minimizing resistance development.
References
- 1. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 3. researchgate.net [researchgate.net]
- 4. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clinical Development of NS4B Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of NS4B inhibitors for flaviviruses.
Frequently Asked Questions (FAQs)
Q1: What is NS4B and why is it a promising target for antiviral drug development?
A1: NS4B is a non-structural protein of flaviviruses, such as Dengue, Zika, and West Nile virus. It is a small, hydrophobic protein embedded in the endoplasmic reticulum (ER) membrane of infected host cells. NS4B plays a crucial role in the viral life cycle by remodeling the ER membrane to form replication organelles, which are the sites of viral RNA synthesis.[1][2][3] It also helps the virus evade the host's innate immune response by interfering with interferon signaling pathways.[4][5][6] Since it is essential for viral replication and has a conserved function across many flaviviruses, NS4B is an attractive target for the development of broad-spectrum antiviral drugs.[2][7][8]
Q2: What are the major challenges in the clinical development of NS4B inhibitors?
A2: The clinical development of NS4B inhibitors faces several significant hurdles:
-
Poor Pharmacokinetic Properties: Many identified NS4B inhibitors are highly lipophilic and have poor aqueous solubility, leading to low bioavailability and difficulty in formulation.[9]
-
Development of Drug Resistance: Flaviviruses have a high mutation rate, and resistance to NS4B inhibitors can emerge through mutations in the NS4B protein, reducing the inhibitor's efficacy.[9][10][11]
-
Lack of Pan-Serotype or Pan-Flavivirus Activity: Many inhibitors show activity against only specific serotypes of a virus (e.g., Dengue virus) or a narrow range of flaviviruses, limiting their clinical utility.[12]
-
Difficulties in Target-Based Drug Design: The lack of a high-resolution three-dimensional structure of the full-length NS4B protein makes rational, structure-based drug design challenging. Most inhibitors have been discovered through phenotypic screening of large compound libraries.[8][13]
-
Understanding the Precise Mechanism of Action: While it is known that these compounds target NS4B, the exact molecular mechanism of inhibition is often not fully understood, which can complicate optimization efforts.
-
Potential for Toxicity: As with any drug candidate, ensuring a sufficient safety margin and minimizing off-target effects is a critical challenge.
Q3: What are some examples of NS4B inhibitors that have been investigated?
A3: Several classes of NS4B inhibitors have been identified, primarily through high-throughput screening using cell-based replicon assays. Some notable examples include NITD-618, Compound 14a, JNJ-A07, and BDAA.[14] NITD-688 and an analog of JNJ-A07 have advanced to clinical trials.[14] These compounds have shown varying degrees of potency, pan-serotype activity, and pharmacokinetic properties.
Troubleshooting Guides
Guide 1: Low Potency or Lack of Activity in Cell-Based Assays
Problem: My novel NS4B inhibitor shows low potency (high EC50 value) or no activity in our flavivirus replicon or infectious virus assay.
Possible Causes and Troubleshooting Steps:
-
Poor Compound Solubility:
-
Question: Have you checked the solubility of your compound in the cell culture medium?
-
Action: Determine the aqueous solubility of your compound. If it is low, consider using solubilizing agents like DMSO, but be mindful of its final concentration to avoid cellular toxicity. For preclinical development, formulation strategies like solid dispersions or nanoparticle delivery systems can be explored to improve solubility.[4][9][13][15][16]
-
-
Compound Instability:
-
Question: Is your compound stable in the assay conditions (e.g., temperature, pH, presence of serum)?
-
Action: Assess the chemical stability of your compound under the specific assay conditions. Modifications to the chemical structure may be necessary to improve stability.
-
-
Cell Permeability Issues:
-
Question: Can your compound effectively cross the cell membrane to reach its target in the ER?
-
Action: Evaluate the cell permeability of your compound using in vitro models like the Caco-2 permeability assay. Medicinal chemistry efforts can focus on optimizing physicochemical properties (e.g., lipophilicity) to enhance cell penetration.
-
-
Lack of Target Engagement:
-
Question: Is your compound actually binding to NS4B in the cellular context?
-
Action: If possible, perform target engagement studies. This could involve developing a labeled version of your compound for binding assays with purified NS4B protein or cellular thermal shift assays (CETSA) in infected cells.
-
-
Assay-Specific Issues:
-
Question: Are the assay parameters (e.g., cell type, virus strain, multiplicity of infection) optimal?
-
Action: Ensure the cell line used is permissive to the virus or replicon and that the virus titer or replicon efficiency is adequate. Titrate the multiplicity of infection (MOI) as high MOIs can sometimes overcome the effect of an inhibitor. Verify the performance of positive control compounds.
-
Guide 2: Emergence of Drug Resistance
Problem: We have successfully identified a potent NS4B inhibitor, but we are observing the rapid emergence of resistant viruses in cell culture.
Possible Causes and Troubleshooting Steps:
-
Single Target Pressure:
-
Question: Does your inhibitor target a single, highly mutable site on NS4B?
-
Action: This is a common issue with direct-acting antivirals. To mitigate this, consider combination therapy with another antiviral that has a different mechanism of action.[17]
-
-
Characterizing Resistance Mutations:
-
Question: Do you know the specific mutations in NS4B that are conferring resistance?
-
Action: Perform resistance selection studies by passaging the virus in the presence of increasing concentrations of your inhibitor. Sequence the NS4B gene from the resistant viral population to identify mutations.[10] Introduce these mutations into a wild-type background to confirm their role in resistance.
-
-
Understanding the Resistance Mechanism:
-
Question: How do these mutations confer resistance? Do they prevent inhibitor binding or alter the protein's conformation?
-
Action: Use biochemical or biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to determine if the identified mutations affect the binding affinity of your inhibitor to the NS4B protein.[13]
-
-
Strategies to Overcome Resistance:
-
Question: Can the inhibitor be modified to be effective against resistant strains?
-
Action: Once the resistance mutations and mechanism are understood, medicinal chemistry efforts can be directed towards designing next-generation inhibitors that are active against both wild-type and resistant viruses. This could involve designing inhibitors that bind to more conserved regions of the protein or have a different binding mode.
-
Guide 3: Limited Spectrum of Activity
Problem: Our NS4B inhibitor is potent against one Dengue virus serotype but shows weak or no activity against other serotypes or other flaviviruses.
Possible Causes and Troubleshooting Steps:
-
Sequence Variation in the Binding Site:
-
Question: Is the binding site of your inhibitor conserved across different serotypes and flaviviruses?
-
Action: Align the NS4B amino acid sequences of the sensitive and insensitive serotypes/viruses to identify variations in the putative binding region. If the binding site is known (e.g., from resistance mutations), this analysis is more straightforward.[12]
-
-
Developing Pan-Serotype/Pan-Flavivirus Inhibitors:
-
Question: How can we design inhibitors with a broader spectrum of activity?
-
Action: Focus medicinal chemistry efforts on targeting highly conserved regions of the NS4B protein. High-throughput screening campaigns can be designed to simultaneously test against multiple serotypes or flaviviruses from the outset.[18][19]
-
Quantitative Data Summary
Table 1: In Vitro Potency of Selected NS4B Inhibitors against Flaviviruses
| Compound | Virus | Serotype/Strain | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| NITD-618 | Dengue Virus | DENV-1, 2, 3, 4 | Replicon | 1-4 µM | >40 µM | >10-40 | [17][20] |
| Compound 14a | Dengue Virus | DENV-2, DENV-3 | Replicon | 10-80 nM | >20 µM | >250-2000 | [14] |
| JNJ-A07 | Dengue Virus | Pan-serotype | Cell-based | pM to nM range | >25 µM | >25,000 | [14] |
| BDAA | Yellow Fever Virus | YFV | Cell-based | 0.21 µM | >50 µM | >238 | [14] |
| NITD-688 | Dengue Virus | DENV-1, 2, 3, 4 | Cell-based | 8-38 nM | >10 µM | >263-1250 | [21] |
Table 2: Preclinical Pharmacokinetic Properties of Selected NS4B Inhibitors
| Compound | Species | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Compound 14a | Rat | Oral | Good oral bioavailability and in vivo pharmacokinetics. | [7] |
| JNJ-A07 | Mouse, Rat | Oral | Favorable safety and pharmacokinetic profile. | [14] |
| BDAA | Hamster, Mouse | Oral | Good safety profile, effective in reducing mortality and liver damage in hamsters. | [14] |
Experimental Protocols
Protocol 1: Flavivirus Replicon-Based High-Throughput Screening Assay
This protocol describes a general method for high-throughput screening of compound libraries to identify inhibitors of flavivirus replication using a luciferase-based replicon system.
Materials:
-
Stable cell line expressing a flavivirus replicon with a luciferase reporter gene (e.g., BHK-21 or Huh-7 cells).
-
Cell culture medium and supplements.
-
Compound library dissolved in DMSO.
-
Positive control inhibitor (e.g., a known NS5 polymerase inhibitor).
-
Luciferase assay reagent.
-
Cell viability assay reagent (e.g., CellTiter-Glo).
-
384-well microplates.
-
Automated liquid handling systems and plate readers.
Methodology:
-
Cell Seeding: Seed the replicon-expressing cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Using an automated liquid handler, add the compounds from the library to the cell plates at a final concentration typically between 1-10 µM. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Incubation: Incubate the plates for a period that allows for significant replicon replication and luciferase expression (typically 48-72 hours).
-
Luciferase Assay: Add the luciferase assay reagent to the plates and measure the luminescence signal using a plate reader. A decrease in luminescence compared to the DMSO control indicates inhibition of viral replication.
-
Cytotoxicity Assay: In parallel plates or sequentially in the same plates, add a cell viability reagent and measure the signal (e.g., ATP content) to assess compound cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition for each compound and the Z'-factor for the assay to assess its robustness. Hits are typically defined as compounds that cause a significant reduction in luciferase signal without significant cytotoxicity.
Protocol 2: Generation and Characterization of NS4B Inhibitor-Resistant Mutants
This protocol outlines the process for selecting and characterizing flavivirus mutants that are resistant to a specific NS4B inhibitor.
Materials:
-
Wild-type flavivirus stock.
-
Permissive cell line (e.g., Vero, A549).
-
NS4B inhibitor of interest.
-
Cell culture medium and supplements.
-
Reagents for viral RNA extraction, RT-PCR, and Sanger sequencing.
-
Plasmids for reverse genetics (if available).
Methodology:
-
Resistance Selection:
-
Infect a monolayer of permissive cells with the wild-type virus.
-
Add the NS4B inhibitor at a concentration around the EC50.
-
Monitor the culture for the development of cytopathic effect (CPE).
-
Harvest the supernatant from the well that shows the first signs of CPE.
-
Serially passage the virus-containing supernatant onto fresh cells in the presence of gradually increasing concentrations of the inhibitor.
-
-
Isolation of Resistant Virus: After several passages, a viral population that can replicate efficiently in the presence of high concentrations of the inhibitor should be obtained. Isolate a single viral clone through plaque purification.
-
Genotypic Characterization:
-
Extract viral RNA from the resistant clone.
-
Perform RT-PCR to amplify the NS4B gene.
-
Sequence the amplified DNA to identify mutations compared to the wild-type sequence.[10]
-
-
Phenotypic Characterization:
-
Determine the EC50 of the inhibitor against the resistant mutant and compare it to the wild-type virus to quantify the fold-resistance.
-
-
Confirmation of Resistance-Conferring Mutations (optional but recommended):
-
If a reverse genetics system is available, introduce the identified mutation(s) into an infectious clone of the wild-type virus.
-
Generate recombinant virus and confirm that the introduced mutation(s) confer the same level of resistance as the selected virus.
-
Visualizations
NS4B Signaling and Function
Caption: Flavivirus NS4B function and inhibition.
Experimental Workflow for NS4B Inhibitor Development
Caption: Preclinical development workflow for NS4B inhibitors.
Troubleshooting Logic for Low Inhibitor Potency
Caption: Decision tree for troubleshooting low inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Inhibition of Alpha/Beta Interferon Signaling by the NS4B Protein of Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Flaviviral NS4b, chameleon and jack‐in‐the‐box roles in viral replication and pathogenesis, and a molecular target for antiviral intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. mdpi.com [mdpi.com]
- 15. High-Throughput Platform for Detection of Neutralizing Antibodies Using Flavivirus Reporter Replicon Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ispe.gr.jp [ispe.gr.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of NS4B Mutations on (+)-JNJ-A07 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Dengue virus (DENV) NS4B mutations on the efficacy of the antiviral compound (+)-JNJ-A07.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, pan-serotype Dengue virus inhibitor that targets the viral non-structural protein 4B (NS4B). It functions by blocking the crucial interaction between NS4B and the NS3 protease/helicase. This disruption prevents the formation of the viral replication complex, which is essential for the amplification of the viral RNA genome. Specifically, this compound inhibits the assembly of a multi-protein complex around the NS4A-2K-NS4B precursor and NS2B/NS3, which is vital for the biogenesis of vesicle packets where viral replication occurs.[1][2]
Q2: Which mutations in NS4B have been reported to confer resistance to this compound?
A2: Several mutations in the DENV NS4B protein have been identified to confer resistance to this compound. These include F47Y, S85L, V91A, L94F, P104S, T108I, A137T, and T216N/P.[3] The V91A and L94F mutations, in particular, have been shown to cause a significant decrease in the efficacy of the compound.[3]
Q3: How do NS4B mutations affect the binding of this compound?
A3: NS4B mutations are believed to confer resistance by diminishing the binding of this compound to its target.[1] Studies using a photoaffinity derivative of JNJ-A07 have shown a reduced level of co-localization with NS4B-containing structures when resistance mutations are present, implying impaired compound binding as a key component of the resistance mechanism.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound and the related compound JNJ-1802 against wild-type and mutant DENV strains.
| Virus Strain/Mutant | Compound | EC50 (µM) | Fold Change in Resistance | Reference |
| DENV-2 (Wild-Type) | This compound | ~0.00006 - 0.0004 | - | [4] |
| DENV-2 NS4B V91A | This compound | ~0.08 - 0.8 | >1900 | [4] |
| DENV-2 (Wild-Type) | JNJ-1802 | ~0.000059 | - | [2] |
| DENV-2 NS4B V91A | JNJ-1802 | ~0.03 - 0.2 | >600 | [2][3] |
| DENV-2 NS4B L94F | JNJ-1802 | - | 950 | [2] |
| DENV-3 (Wild-Type) | This compound | ~0.001 | - | [4] |
| DENV-3 NS4B V91A | This compound | ~0.02 - 0.12 | - | [4] |
Experimental Protocols
Dengue Virus Replicon Assay (Luciferase-Based)
This protocol describes a common method for assessing the antiviral activity of compounds like this compound by measuring the inhibition of DENV RNA replication in a stable cell line containing a DENV replicon that expresses a luciferase reporter.
Materials:
-
BHK-21 cells stably harboring a DENV luciferase reporter replicon.
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
96-well cell culture plates.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the DENV replicon cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known DENV inhibitor).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cell Lysis and Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the vehicle control. Determine the EC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity.
Co-Immunoprecipitation (Co-IP) Assay for NS3-NS4B Interaction
This protocol outlines the steps to investigate the interaction between DENV NS3 and NS4B proteins and the inhibitory effect of this compound on this interaction.
Materials:
-
Huh7 or HEK293T cells.
-
Expression vectors for DENV NS3 (with a tag, e.g., HA) and NS4B (with a different tag, e.g., Flag).
-
Transfection reagent.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies against the protein tags (e.g., anti-HA and anti-Flag).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Transfection: Co-transfect cells with the NS3 and NS4B expression vectors.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer and collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the protein tags (e.g., anti-HA for NS3) overnight at 4°C.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both protein tags (e.g., anti-HA and anti-Flag) to detect the co-immunoprecipitated protein.
Troubleshooting Guides
DENV Replicon Assay
| Issue | Possible Cause | Troubleshooting Step |
| High variability in luciferase readings | Inconsistent cell seeding, edge effects in the plate, or uneven compound distribution. | Ensure proper cell mixing before seeding, avoid using the outer wells of the plate, and mix the plate gently after adding compounds. |
| Low luciferase signal | Low replicon replication rate, poor cell health, or expired luciferase reagent. | Check the health and passage number of the replicon cell line, ensure optimal cell culture conditions, and use fresh luciferase assay reagent. |
| No inhibition by positive control | Inactive positive control compound, incorrect concentration, or resistant replicon. | Verify the activity and concentration of the positive control, and sequence the replicon to check for resistance mutations. |
Co-Immunoprecipitation Assay
| Issue | Possible Cause | Troubleshooting Step |
| No co-immunoprecipitation of the target protein | Weak or transient protein interaction, incorrect antibody, or harsh lysis/wash conditions. | Optimize lysis and wash buffer conditions (e.g., lower salt concentration), try a different antibody, or consider a cross-linking agent to stabilize the interaction. |
| High background/non-specific binding | Insufficient washing, high antibody concentration, or sticky beads. | Increase the number and stringency of washes, titrate the antibody concentration, and pre-clear the lysate with beads before immunoprecipitation. |
| Low protein yield in the eluate | Inefficient immunoprecipitation, poor elution, or protein degradation. | Ensure sufficient protein expression, optimize elution conditions (e.g., longer incubation, different buffer), and always use protease inhibitors in the lysis buffer. |
Visualizations
Caption: DENV Replication Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for antiviral screening using a DENV replicon assay.
References
- 1. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 2. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Two Potent Dengue Virus Inhibitors: (+)-JNJ-A07 and NITD-688
For Immediate Release
In the global effort to combat dengue virus (DENV), a mosquito-borne flavivirus that threatens a significant portion of the world's population, two small molecule inhibitors, (+)-JNJ-A07 and NITD-688, have emerged as promising candidates. Both compounds target the viral non-structural protein 4B (NS4B), a key component of the viral replication complex, but exhibit distinct mechanistic nuances and efficacy profiles. This guide provides a comprehensive comparison of their antiviral activity, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
At a Glance: Head-to-Head Comparison
| Feature | This compound | NITD-688 |
| Primary Target | Non-structural protein 4B (NS4B) | Non-structural protein 4B (NS4B) |
| Mechanism of Action | Prevents the formation of the viral replication complex by blocking the interaction between NS3 and NS4B.[1][2] It specifically targets the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B precursor, thereby preventing the de novo formation of vesicle packets essential for viral RNA replication.[3][4][5] | Binds directly to NS4B across all four DENV serotypes and disrupts the interaction between NS4B and NS3.[6][7][8][9][10] Notably, it can disrupt pre-existing NS4B/NS3 complexes.[6][7][8][11] |
| In Vitro Potency (EC50) | Picomolar to nanomolar activity against all four DENV serotypes.[12][13] For example, an EC50 of 0.1 nM was reported for the DENV-2 strain (16681) in Vero cells.[1] | Nanomolar potency against all four DENV serotypes, with EC50 values ranging from 8 to 38 nM.[14][15][16] An EC50 of 0.94 nM was observed in DENV-2 infected peripheral blood mononuclear cells (PBMCs).[14][15][16] |
| In Vivo Efficacy (Mouse Models) | Demonstrates outstanding efficacy against DENV infection in mouse models, significantly reducing viral loads even when treatment is delayed.[2][13] A dose of 30 mg/kg twice daily resulted in a marked reduction in viremia.[2] | Shows excellent oral efficacy in infected AG129 mice.[17][18] Treatment with 30 mg/kg twice daily for 3 days led to a 1.44-log reduction in viremia when initiated at the time of infection, and a 1.16-log reduction when started 48 hours post-infection.[15][17][19] |
| Resistance Profile | High barrier to resistance.[13] | Resistance is associated with mutations in NS4B.[6] |
| Clinical Development | A close analogue, JNJ-1802, has progressed to Phase II clinical trials.[6][11] | Has entered Phase II clinical trials.[6][7][8][10] |
Delving into the Mechanism of Action
Both this compound and NITD-688 exert their antiviral effects by targeting the DENV NS4B protein and its interaction with NS3, a crucial step in the formation of the viral replication complex. However, subtle differences in their mechanisms have been identified.
This compound is understood to act early in the replication process by preventing the initial association between the NS2B/NS3 protease-helicase complex and the NS4A-2K-NS4B precursor.[3][4] This blockade inhibits the formation of vesicle packets, which are specialized intracellular structures essential for viral RNA replication.[3][5]
NITD-688 also targets the NS4B-NS3 interaction but has been shown to not only prevent its formation but also to disrupt pre-formed NS4B/NS3 complexes.[6][11] This suggests that NITD-688 may have a broader window of therapeutic activity, retaining greater potency even in delayed-treatment scenarios in cellular assays compared to JNJ-1802, a close analog of this compound.[6][7][8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel inhibitor of dengue virus | Immunopaedia [immunopaedia.org.za]
- 3. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. read.qxmd.com [read.qxmd.com]
- 11. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction | Semantic Scholar [semanticscholar.org]
- 13. Potent selective pan-serotype dengue inhibitor developed | 2021-10-13 | BioWorld [bioworld.com]
- 14. NITD-688 (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (+)-JNJ-A07 Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-JNJ-A07 is a potent, pan-serotype inhibitor of the dengue virus (DENV) that has shown significant promise in preclinical studies.[1][2] Its mechanism of action involves targeting the interaction between the viral non-structural proteins NS3 and NS4B, a critical step in the formation of the viral replication complex.[1][3] This guide provides a comparative analysis of this compound, supported by experimental data from mutagenesis studies, to validate its mechanism of action and benchmark its performance against other relevant compounds.
Mechanism of Action of this compound
This compound disrupts the DENV replication cycle by specifically inhibiting the interaction between the NS2B-NS3 protease/helicase complex and the NS4A-2K-NS4B precursor protein.[4] This interaction is crucial for the formation of vesicle packets, which are invaginations of the endoplasmic reticulum membrane that serve as the sites for viral RNA replication. By blocking this protein-protein interaction, this compound effectively prevents the establishment of these replication organelles, thereby halting viral proliferation.[4][5] Mutagenesis studies have been instrumental in confirming that NS4B is the direct target of this compound. Resistance to the compound is consistently associated with mutations clustered within the NS4B gene.[4]
Dengue Virus Replication Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the dengue virus replication cycle and pinpoints the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of Pan-Serotype DENV Inhibitors: Mosnodenvir (JNJ-1802) vs. AT-752
For Researchers, Scientists, and Drug Development Professionals
The global threat of dengue virus (DENV), with its four distinct serotypes, necessitates the development of effective pan-serotype antiviral therapies. Currently, no approved antiviral treatment is available, leaving patient care reliant on supportive measures. This guide provides a head-to-head comparison of two promising pan-serotype DENV inhibitors that have been in recent clinical development: Mosnodenvir (JNJ-1802) and AT-752. Both have demonstrated potent antiviral activity against all four DENV serotypes in preclinical studies and have advanced to clinical trials.
This comparison summarizes their mechanism of action, in vitro and in vivo efficacy, and clinical trial progress, supported by available experimental data.
At a Glance: Mosnodenvir vs. AT-752
| Feature | Mosnodenvir (JNJ-1802) | AT-752 |
| Target | NS3-NS4B Interaction | NS5 RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Inhibits the formation of the viral replication complex by blocking the interaction between the NS3 and NS4B proteins. | A guanosine nucleotide prodrug that, when metabolized to its active triphosphate form (AT-9010), inhibits the viral NS5 polymerase, leading to chain termination of the viral RNA.[1][2] |
| Development Status | Phase 2 field study for prevention was discontinued for strategic reasons, not safety.[3][4] Phase 2a human challenge study completed.[5][6][7] | Phase 2 program was deprioritized due to challenges in clinical trial design and projected costs and timelines.[8] Phase 1 study in healthy volunteers completed.[9][10] |
Quantitative Data Comparison
Table 1: In Vitro Antiviral Activity (EC50)
| Virus Serotype | Mosnodenvir (JNJ-1802) EC50 (nM) | AT-752 (as free base AT-281) EC50 (µM) |
| DENV-1 | <0.04 - 1.8 | Data Not Available |
| DENV-2 | <0.04 - 1.8 | 0.48[11][12] |
| DENV-3 | <0.04 - 1.8 | 0.77[11][12] |
| DENV-4 | <0.04 - 45 | Data Not Available |
Note: The EC50 values for Mosnodenvir represent a range across various genotypes within each serotype.[10] For AT-752, an EC90 of 0.64 µM has been reported for DENV-2.[2][9][10]
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | Mosnodenvir (JNJ-1802) | AT-752 |
| AG129 Mouse Model | Potent in vivo efficacy against all four DENV serotypes, reducing viral RNA levels and increasing survival.[13] | Significantly reduced viremia and morbidity and increased survival in a DENV-2 infection model.[11] |
| Non-Human Primate (Rhesus Macaque) | Highly effective against DENV-1 and DENV-2 infection, inhibiting virus replication.[13] | Data Not Available |
Table 3: Clinical Trial Overview
| Clinical Trial Phase | Mosnodenvir (JNJ-1802) | AT-752 |
| Phase 1 | Completed in healthy volunteers; safe and well-tolerated.[14] | Completed in healthy volunteers; safe and well-tolerated with dose-proportional pharmacokinetics.[15] |
| Phase 2a (Human Challenge) | Completed (DENV-3); showed dose-dependent antiviral activity. In the high-dose group, 6 out of 10 participants had no detectable virus.[6][16] | Human challenge trial with an attenuated DENV-1 strain completed enrollment. |
| Phase 2 (Field Study) | NCT05201794 (prevention) was discontinued due to strategic reprioritization.[3][4] NCT04906980 (treatment) was terminated due to feasibility issues.[17] | NCT05254687 (treatment) primary endpoint was "unevaluable" due to low baseline viremia in some patients, leading to deprioritization of the program.[8][13] |
Mechanism of Action & Signaling Pathways
Mosnodenvir (JNJ-1802): NS3-NS4B Interaction Inhibitor
Mosnodenvir targets the interaction between two viral non-structural proteins, NS3 and NS4B, which is crucial for the formation of the viral replication complex. By blocking this interaction, Mosnodenvir prevents the assembly of the machinery required for viral RNA replication.[13]
AT-752: NS5 Polymerase Inhibitor
AT-752 is a guanosine nucleotide prodrug that is metabolized in the body to its active triphosphate form, AT-9010.[1] This active metabolite acts as a competitive inhibitor of the viral NS5 RNA-dependent RNA polymerase (RdRp). By incorporating into the growing viral RNA chain, AT-9010 causes premature chain termination, thus halting viral replication.[2][11]
Experimental Protocols
In Vitro Antiviral Activity Assays
Plaque Reduction Neutralization Test (PRNT): This is a standard method used to quantify the inhibition of viral replication.
-
Cell Culture: A monolayer of susceptible cells, such as Vero (African green monkey kidney) or BHK-21 (baby hamster kidney) cells, is prepared in multi-well plates.[9][18][19]
-
Virus-Inhibitor Incubation: The dengue virus of a specific serotype is incubated with serial dilutions of the inhibitor (Mosnodenvir or AT-752) for a defined period.
-
Infection: The cell monolayers are then infected with the virus-inhibitor mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agar) to restrict the spread of progeny virus, leading to the formation of localized plaques.[9]
-
Visualization and Quantification: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the inhibitor is compared to the number in the untreated control wells.
-
EC50 Calculation: The EC50 value, the concentration of the inhibitor that reduces the number of plaques by 50%, is calculated.[11][12]
In Vivo Efficacy in AG129 Mouse Model
The AG129 mouse model, which lacks interferon-α/β and -γ receptors, is susceptible to infection with all four DENV serotypes and is a widely used model for testing antiviral efficacy.[6][7][20]
-
Animal Model: AG129 mice are used for these studies.[16][21]
-
Virus Strains: Non-mouse-adapted strains of DENV-1 (e.g., West Pacific 74), DENV-2, DENV-3 (e.g., C0360/94), and DENV-4 (e.g., 703-4) are used for infection.[3][6][7]
-
Infection: Mice are infected with a lethal dose of the respective DENV serotype, typically via intraperitoneal injection.[7]
-
Treatment: Treatment with the inhibitor (Mosnodenvir or AT-752) or a placebo is initiated either prophylactically (before infection) or therapeutically (after infection) via oral gavage or other appropriate routes. Dosing regimens vary depending on the study.
-
Monitoring: Mice are monitored daily for signs of illness, weight loss, and survival.
-
Viremia and Viral Load: Blood and tissue samples (e.g., spleen, liver) are collected at various time points to quantify viral RNA levels using RT-qPCR.
-
Endpoints: Key efficacy endpoints include reduction in viremia, reduction in tissue viral load, and increased survival rate compared to the placebo group.
Human Challenge Clinical Trial (Phase 2a)
Human challenge studies involve the intentional infection of healthy volunteers with a well-characterized, attenuated strain of a pathogen to evaluate the efficacy of a vaccine or therapeutic in a controlled setting.
-
Participants: Healthy adult volunteers are enrolled.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., Mosnodenvir or AT-752) or a placebo in a double-blind manner.
-
Dosing: Participants receive the assigned treatment for a specified period. For the JNJ-1802 study, daily doses were given for 26 days.[6][7]
-
Challenge: During the treatment period, participants are inoculated with an attenuated strain of a DENV serotype (e.g., DENV-3 in the JNJ-1802 trial).[5][7]
-
Monitoring and Sample Collection: Participants are closely monitored for clinical symptoms, and blood samples are collected regularly to measure viral load (viremia) by RT-qPCR and other safety parameters.[13]
-
Endpoints: The primary endpoints typically include the incidence and magnitude of viremia, and the time to onset of detectable viremia. Safety and tolerability are also key endpoints.[22]
Conclusion
Both Mosnodenvir (JNJ-1802) and AT-752 have demonstrated promising pan-serotype activity against dengue virus through distinct mechanisms of action. Mosnodenvir, a viral replication complex inhibitor, has shown potent picomolar to nanomolar activity in vitro and efficacy in both mouse and non-human primate models, as well as antiviral activity in a human challenge study. AT-752, a viral polymerase inhibitor, has also shown potent in vitro and in vivo efficacy in preclinical models and was well-tolerated in a Phase 1 clinical trial.
The discontinuation of the Phase 2 field study for Mosnodenvir for strategic reasons and the deprioritization of the AT-752 program due to clinical trial design challenges highlight the complexities of late-stage antiviral drug development. Nevertheless, the data generated from the clinical and preclinical studies of these two compounds provide valuable insights for the continued pursuit of a safe and effective pan-serotype antiviral treatment for dengue fever. The distinct viral targets of these two inhibitors also suggest the potential for future combination therapies. Further research and development in this area are critical to address the growing global health burden of dengue.
References
- 1. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human trial evaluating safety and pharmacokinetics of AT-752, a novel nucleotide prodrug with pan-serotype activity against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Johnson & Johnson to Discontinue Phase 2 Field Study Evaluating Investigational Antiviral for the Prevention of Dengue [jnj.com]
- 5. Aged AG129 mice support the generation of highly virulent novel mouse-adapted DENV (1-4) viruses exhibiting neuropathogenesis and high lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Dengue Virus Type 4 Model of Disseminated Lethal Infection in AG129 Mice | PLOS One [journals.plos.org]
- 7. A lethal model of disseminated dengue virus type 1 infection in AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, Pharmacokinetics, and Activity of AT-752, a Novel Nucleotide Prodrug with Pan-Serotype Activity against Dengue Virus: A Phase 2, Randomized, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Johnson & Johnson Halts Phase 2 Study of Antiviral for Dengue Prevention [synapse.patsnap.com]
- 17. mosnodenvir (JNJ-1802) / J&J [delta.larvol.com]
- 18. Invitro antiviral assay against dengue virus | PPTX [slideshare.net]
- 19. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vax-before-travel.com [vax-before-travel.com]
- 21. A Phase 1, Open-Label Assessment of a Dengue Virus-1 Live Virus Human Challenge Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling Dengue Virus Resistance: A Comparative Analysis of (+)-JNJ-A07 and Other DENV Inhibitors
For Immediate Release
A deep dive into the cross-resistance profiles of the potent pan-serotype dengue virus (DENV) inhibitor, (+)-JNJ-A07, reveals critical insights for the future of antiviral drug development. This guide provides a comprehensive comparison of this compound with other DENV inhibitors, supported by experimental data, detailed protocols, and visual workflows to inform researchers, scientists, and drug development professionals.
This compound, a highly potent DENV inhibitor, has demonstrated significant promise with nanomolar to picomolar activity against a wide range of clinical isolates.[1][2] Its unique mechanism of action, which involves blocking the crucial interaction between the viral non-structural proteins NS3 and NS4B, prevents the formation of the viral replication complex.[1][2][3] However, the emergence of drug resistance is a perpetual challenge in antiviral therapy. Understanding the cross-resistance patterns between this compound and other DENV inhibitors targeting different viral machinery is paramount for developing robust and sustainable treatment strategies.
Mechanism of Action of this compound
This compound and its close analog, JNJ-1802 (also known as mosnodenvir), function by targeting the DENV non-structural protein 4B (NS4B).[4][5][6] This action inhibits the formation of a multi-protein complex involving the NS2B/NS3 protease/helicase and the NS4A-2K-NS4B precursor, which is essential for the biogenesis of vesicle packets that serve as the sites for viral RNA replication.[5][6][7][8] Resistance to this class of inhibitors is primarily associated with mutations in the NS4B protein.[5][6]
Cross-Resistance Profile of this compound
Studies have begun to elucidate the cross-resistance landscape for this compound, primarily focusing on other inhibitors that also target the NS4B protein and, to a lesser extent, those targeting the NS5 polymerase.
NS4B Inhibitors
A key comparator for this compound is NITD-688, another potent pan-serotype DENV inhibitor that targets NS4B. Research indicates a degree of cross-resistance between these two compounds, suggesting that they may share overlapping binding sites or that resistance mutations in NS4B can confer resistance to both.
NS5 Polymerase Inhibitors
The DENV NS5 protein contains the RNA-dependent RNA polymerase (RdRp) essential for viral genome replication. NITD008 is a known inhibitor of the DENV RdRp. A study on a naturally occurring DENV-2 strain from the French Caribbean, which harbors the V91A mutation in NS4B and exhibits strong resistance to this compound, showed that this resistance did not extend to NITD008. This suggests a lack of cross-resistance between NS4B inhibitors like this compound and NS5 polymerase inhibitors, a promising finding for potential combination therapies.
NS3 Protease and Envelope Protein Inhibitors
Currently, there is a lack of publicly available data specifically examining the cross-resistance between this compound and inhibitors targeting the DENV NS3 protease or the envelope protein. Further research is needed to fill this knowledge gap and provide a more complete understanding of potential resistance mechanisms.
Quantitative Analysis of Antiviral Activity and Cross-Resistance
The following table summarizes the 50% effective concentration (EC50) values of this compound and other DENV inhibitors against wild-type and inhibitor-resistant DENV strains.
| Virus Strain | Inhibitor | Target | EC50 (µM) | Fold Change in Resistance |
| DENV-2 (Wild-Type) | This compound | NS4B | 0.0001 | - |
| JNJ-1802 (mosnodenvir) | NS4B | 0.00006 - 0.0004 | - | |
| NITD008 | NS5 Polymerase | ~1.6 | - | |
| DENV-2 (NS4B V91A Mutant) | This compound | NS4B | >0.1 | >600 |
| JNJ-1802 (mosnodenvir) | NS4B | >0.1 | >600 | |
| NITD008 | NS5 Polymerase | No significant change | ~1 |
Note: Data is compiled from multiple sources and experimental conditions may vary. EC50 values for JNJ-1802 are presented as a range from different experiments.
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Generation of Resistant Virus Mutants
Resistant dengue virus strains are typically generated by serial passaging of the virus in cell culture in the presence of sub-optimal, gradually increasing concentrations of the inhibitor.
-
Cell Culture: Vero or Huh-7 cells are seeded in 24-well plates.
-
Infection: Cells are infected with DENV at a specific multiplicity of infection (MOI), for example, 0.1.
-
Inhibitor Treatment: The infected cells are cultured in the presence of the inhibitor at a starting concentration around its EC50 value. A parallel culture with a vehicle control (e.g., DMSO) is maintained.
-
Serial Passaging: The supernatant from the virus-infected and inhibitor-treated cells is harvested at peak virus production and used to infect fresh cells with a new, slightly higher concentration of the inhibitor. This process is repeated for multiple passages.
-
Monitoring for Resistance: The emergence of resistance is monitored by observing the viral cytopathic effect (CPE) and by determining the EC50 of the inhibitor at different passage numbers.
-
Sequence Analysis: Once a resistant virus population is established, viral RNA is extracted, and the gene encoding the target protein (e.g., NS4B) is sequenced to identify resistance-conferring mutations.
Antiviral Activity Assays (EC50 Determination)
a) Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: A suitable cell line (e.g., Huh-7) is seeded in 96-well or 384-well plates.
-
Infection and Treatment: Cells are infected with DENV (wild-type or resistant mutant) at a predetermined MOI. Simultaneously, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the untreated, infected control wells (typically 3-5 days).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTT or CellTiter-Glo assay).
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value (the concentration at which 50% of the CPE is inhibited) is determined by non-linear regression analysis.
b) Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This assay is used for viruses that do not cause a significant CPE in certain cell lines (e.g., DENV in C6/36 mosquito cells) and measures the reduction in viral RNA.
-
Cell Seeding and Infection: As described for the CPE assay, but often using cell lines like C6/36 or Aag2-AF5.
-
Inhibitor Treatment: Cells are treated with serial dilutions of the test compounds.
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours).
-
RNA Extraction: Total RNA is extracted from the cells.
-
qRT-PCR: The amount of viral RNA is quantified using a one-step or two-step qRT-PCR assay with primers and probes specific to a conserved region of the DENV genome. A housekeeping gene is used for normalization.
-
Data Analysis: The reduction in viral RNA levels in treated versus untreated cells is calculated, and the EC50 value is determined.
Conclusion and Future Directions
The potent antiviral this compound represents a significant advancement in the fight against dengue virus. The initial cross-resistance studies indicate that while resistance can emerge to other NS4B inhibitors, there appears to be a lack of cross-resistance with inhibitors targeting the NS5 polymerase. This finding is encouraging for the development of future combination therapies that could mitigate the risk of treatment failure due to resistance.
Further research is critically needed to evaluate the cross-resistance profile of this compound with a broader range of DENV inhibitors, particularly those targeting the NS3 protease and the viral envelope protein. A comprehensive understanding of these resistance mechanisms will be instrumental in guiding the clinical development of this compound and the design of next-generation antiviral strategies against dengue.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JNJ-A07 | DENV inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 4. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 7. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation [ideas.repec.org]
A Comparative Structural Analysis of (+)-JNJ-A07's Engagement with the Dengue Virus NS3-NS4B Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of (+)-JNJ-A07, a potent pan-serotype dengue virus (DENV) inhibitor, with other compounds targeting the viral NS3-NS4B protein complex. The interaction between the non-structural proteins NS3 and NS4B is crucial for the formation of the viral replication complex, making it a prime target for antiviral drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular and experimental pathways.
Performance Comparison of NS3-NS4B Complex Inhibitors
This compound and its closely related analog, JNJ-1802 (mosnodenvir), demonstrate exceptional potency against all four dengue virus serotypes, often in the picomolar to low nanomolar range.[1][2][3] This positions them as leading candidates in the development of DENV therapeutics. The following tables present a comparative overview of the in vitro efficacy of these compounds against other notable NS4B inhibitors.
Table 1: Antiviral Activity of this compound and JNJ-1802 Against Dengue Virus Serotypes
| Compound | DENV-1 (EC50, nM) | DENV-2 (EC50, nM) | DENV-3 (EC50, nM) | DENV-4 (EC50, nM) | Cell Line | Reference(s) |
| This compound | Not specified | 0.1 | Not specified | Not specified | Vero | [4] |
| Not specified | 1.15 | Not specified | Not specified | C6/36 | [5] | |
| Not specified | 0.64 | Not specified | Not specified | Aag2-AF5 | [5] | |
| JNJ-1802 | <0.04 - 1.8 | <0.04 - 1.8 | <0.04 - 1.8 | <0.04 - 45 | Vero E6 | [6] |
| Not specified | 0.059 - 1.24 | Not specified | Not specified | Vero, Huh-7, C6/36, THP-1/DC-SIGN | [6] |
EC50 (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of viral activity.
Table 2: Comparative Antiviral Activity of Other NS4B Inhibitors
| Compound | DENV-1 (EC50, nM) | DENV-2 (EC50, nM) | DENV-3 (EC50, nM) | DENV-4 (EC50, nM) | Reference(s) |
| NITD-688 | 8 - 38 | 8 - 38 | 8 - 38 | 8 - 38 | [7] |
| Spiropyrazolopyridone (cpd 22) | 1800 | 19 | 19 | >5000 | [7] |
| Spiropyrazolopyridone (cpd 24) | 1600 | 38 | 17 | >5000 | [7] |
Mechanism of Action: Disrupting the Viral Replication Machinery
This compound functions by inhibiting the crucial interaction between the viral NS3 and NS4B proteins.[1][8] This interaction is a key step in the formation of the viral replication complex, which is housed within vesicle packets in the endoplasmic reticulum of infected host cells. By blocking the binding of the NS2B/NS3 protease-helicase complex to the NS4A-2K-NS4B precursor, this compound effectively prevents the biogenesis of these essential replication organelles.[3][9]
References
- 1. mdpi.com [mdpi.com]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction | Semantic Scholar [semanticscholar.org]
- 9. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
Validating the In Vivo Efficacy of (+)-JNJ-A07: A Comparative Guide for Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the potent pan-serotype dengue virus (DENV) inhibitor, (+)-JNJ-A07, and its close analog, JNJ-1802 (also known as mosnodenvir), with a focus on non-human primate (NHP) model data. Due to an improved preclinical safety profile, JNJ-1802 was selected over this compound for advancement into clinical trials and, consequently, for efficacy studies in NHPs.[1] Data from these NHP studies with JNJ-1802 are presented here as the most relevant validation of the in vivo potential of this chemical series. For a comprehensive comparison, in vivo efficacy data for this compound in mouse models and data for another NS4B inhibitor, NITD-688, are also included.
Executive Summary
This compound and JNJ-1802 are highly potent DENV inhibitors that function by a novel mechanism of action: blocking the crucial interaction between the viral non-structural proteins NS3 and NS4B.[2][3] This interaction is essential for the formation of the viral replication complex.[3][4] Preclinical studies have demonstrated that this class of inhibitors exhibits powerful antiviral activity against all four DENV serotypes.[2][5] JNJ-1802, in particular, has shown significant efficacy in reducing viral loads in DENV-1 and DENV-2 infected non-human primates, supporting its continued clinical development.[2][6]
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound, JNJ-1802, and NITD-688 in various animal models.
Table 1: Efficacy of this compound in AG129 Mouse Model
| Animal Model | Dosing Regimen | Challenge Virus | Key Findings | Reference |
| AG129 Mice | 1, 3, 10, or 30 mg/kg, twice daily | DENV-2 | Significant reduction in viremia at day 3 post-infection. Improved survival in a lethal challenge model. | [7] |
| AG129 Mice | 1 or 10 mg/kg, twice daily, starting 1h before infection | DENV-2 | Dose-dependent inhibition of viremia. | [7] |
Table 2: Efficacy of JNJ-1802 (Mosnodenvir) in Rhesus Macaque Model
| Animal Model | Dosing Regimen | Challenge Virus | Key Findings | Reference |
| Rhesus Macaques (n=3/group) | 0.01, 0.18, or 3 mg/kg/day, once daily, starting 1 day before infection | DENV-2 | Dose-dependent reduction in plasma viral RNA. At 3 mg/kg, viral RNA was significantly suppressed. Reduced levels of NS1 protein in serum. | [8] |
| Rhesus Macaques (n=6/group) | 6 mg/kg/day, once daily, starting 3 days before infection | DENV-1 | Significant reduction in plasma viral RNA compared to the vehicle-treated group. | [9] |
Table 3: Efficacy of Comparator Compound NITD-688 in AG129 Mouse Model
| Animal Model | Dosing Regimen | Challenge Virus | Key Findings | Reference |
| AG129 Mice | 30 mg/kg, orally, twice daily for 3 days starting at infection | DENV | 1.44-log reduction in viremia. | [9] |
| AG129 Mice | Treatment initiated 48 hours post-infection | DENV | 1.16-log reduction in viremia, demonstrating therapeutic potential. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Non-Human Primate (Rhesus Macaque) Dengue Virus Challenge Model (for JNJ-1802)
-
Animal Model: Adult male and female rhesus macaques (Macaca mulatta) were used for these studies.[2] The animals were housed and cared for in accordance with institutional guidelines.
-
Drug Administration: JNJ-1802 was administered once daily (q.d.) via oral gavage.[8] For pharmacokinetic studies in mice, JNJ-1802 was formulated in a solution of PEG400/water (8:2).[9] While the exact formulation for the NHP studies is not detailed in the provided sources, a similar vehicle was likely used. Dosing regimens ranged from 0.01 to 6 mg/kg/day.[8][9] Treatment was initiated prophylactically, starting 1 or 3 days prior to virus challenge.[8][9]
-
Virus Challenge: Rhesus macaques were challenged with either DENV-1 (strain 45AZ5) or DENV-2.[8][9] The DENV-1 challenge was administered at a dose of 1.2 x 10^5 PFU per ml (0.5 ml volume).[9] While the precise route of administration for this specific study is not stated, subcutaneous or intravenous routes are common in NHP dengue models.[8]
-
Sample Collection: Blood samples were collected at various time points post-infection to assess viremia and other biomarkers.
-
Efficacy Assessment:
-
Viral Load Quantification (qRT-PCR): Viral RNA was extracted from plasma samples and quantified using a reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay.[8] The lower limit of quantification (LLOQ) or limit of detection (LOD) was reported as 1,286 genome copy equivalents (GCE) per ml.[8]
-
NS1 Protein Detection: The levels of DENV non-structural protein 1 (NS1) in serum were measured using an ELISA. An index value greater than 1.1 was considered positive.[8]
-
Immunoglobulin Response: IgM and IgG antibody levels in the sera were determined to assess the immune response to the infection.[8]
-
Mouse (AG129) Dengue Virus Challenge Model (for this compound and NITD-688)
-
Animal Model: AG129 mice, which are deficient in type I and II interferon receptors, were used. This model is highly susceptible to DENV infection and develops high levels of viremia.
-
Drug Administration: this compound was administered twice daily via oral gavage at doses ranging from 1 to 30 mg/kg.[7] Treatment was initiated 1 hour before infection.[7]
-
Virus Challenge: Mice were challenged with DENV-2. For some studies, a high viral inoculum (10^6 PFU) was used.[9] In survival studies, mice also received an anti-flavivirus antibody one day before infection to induce a more severe disease phenotype.[7]
-
Efficacy Assessment (Viremia): Blood was collected on day 3 post-infection, and viral RNA levels were quantified by qRT-PCR.[7]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound and JNJ-1802.
Experimental Workflow
Caption: Workflow for NHP DENV challenge and efficacy testing.
References
- 1. testgen.ru [testgen.ru]
- 2. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature [jnj.com]
- 3. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. vax-before-travel.com [vax-before-travel.com]
- 8. Improvement of the Dengue Virus (DENV) Nonhuman Primate Model via a Reverse Translational Approach Based on Dengue Vaccine Clinical Efficacy Data against DENV-2 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Resistance Profiles of Dengue Virus NS4B Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the resistance profiles of several key Dengue virus (DENV) non-structural protein 4B (NS4B) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapies for Dengue fever. This document summarizes quantitative data on inhibitor potency, details experimental protocols for resistance profiling, and visualizes key viral and experimental pathways.
Introduction
The Dengue virus NS4B protein is a critical component of the viral replication complex and a key modulator of the host immune response, making it an attractive target for antiviral drug development. A number of small molecule inhibitors targeting NS4B have shown promise in preclinical studies. However, the emergence of drug-resistant viral strains poses a significant challenge to their clinical utility. Understanding the resistance profiles of these inhibitors is paramount for the development of durable and effective anti-DENV therapeutics. This guide compares the resistance profiles of prominent DENV NS4B inhibitors, including NITD-688, JNJ-1802, NITD-618, and Compound 14a.
Data Presentation: Comparative Efficacy and Resistance
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for various NS4B inhibitors against wild-type (WT) DENV and strains with specific resistance mutations.
Table 1: Antiviral Activity of NS4B Inhibitors Against Wild-Type DENV Serotypes
| Inhibitor | DENV-1 (EC50) | DENV-2 (EC50) | DENV-3 (EC50) | DENV-4 (EC50) | Cell Line | CC50 |
| NITD-688 | 38 nM[1] | 8 nM[1] | 8 nM[1] | 23 nM[1] | Huh7 | >10 µM |
| JNJ-1802 | - | 31 pM[2] | - | - | Huh7 | >1 µM |
| NITD-618 | 1.5 µM[3] | 1.6 µM[3] | 1.6 µM[3] | 4.1 µM[3] | Vero | >40 µM[3] |
| Compound 14a | >20 µM[4] | 10-80 nM[4] | 10-80 nM[4] | >20 µM[4] | A549 | >5 µM |
Table 2: Resistance Profiles of DENV-2 NS4B Inhibitors
| Inhibitor | Mutant | EC50 (Mutant) | Fold Increase in EC50 |
| NITD-688 | A193V | ~22.5 nM[2] | 3.0[2] |
| T195A | ~294 nM[2] | 39.2[2] | |
| W205L | ~35.25 nM[2] | 4.7[2] | |
| T215A | ~237 nM[2] | 31.6[2] | |
| A222V | ~880.5 nM[2] | 117.4[2] | |
| A193V/A222V | ~5.2 µM[2] | 694.1[2] | |
| T195A/A222V/S238F | >5.4 µM[2] | >721.7[2] | |
| NITD-618 | P104L + A119T | 5 µM[4] | 10[4] |
| Compound 14a | V63I | - | - |
| JNJ-1802 | V91A | - | - |
| L94F | - | - |
Note: EC50 values can vary between different cell lines and experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of resistance studies. Below are generalized protocols for key experiments cited in this guide.
DENV Replicon Assay
This assay is a primary tool for screening antiviral compounds and quantifying their activity against viral RNA replication.
a. Principle: A subgenomic DENV replicon, where the structural protein genes are replaced by a reporter gene (e.g., luciferase), is used. The replicon RNA can replicate autonomously in permissive cells, and the level of reporter gene expression is proportional to the extent of viral RNA replication.
b. Materials:
-
Permissive cell line (e.g., BHK-21, A549, or Huh-7)
-
In vitro transcribed DENV replicon RNA encoding a reporter (e.g., Renilla or Firefly luciferase)
-
Electroporation or lipid-based transfection reagents
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
c. Protocol:
-
Cell Seeding: Seed permissive cells in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.
-
Transfection: Transfect the cells with the DENV replicon RNA using a standardized electroporation or lipid-based transfection protocol.
-
Compound Treatment: Immediately after transfection, add serial dilutions of the test compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value, which is the compound concentration that reduces luciferase activity by 50% compared to the vehicle control. Cytotoxicity (CC50) is typically determined in parallel using a cell viability assay (e.g., CellTiter-Glo).
Viral Titer Reduction Assay (Plaque Assay)
This assay measures the effect of a compound on the production of infectious virus particles.
a. Principle: A confluent monolayer of permissive cells is infected with DENV in the presence of a test compound. An overlay medium containing a solidifying agent (e.g., agarose or methylcellulose) is added to restrict the spread of the virus to adjacent cells, resulting in the formation of localized zones of cell death (plaques). The number of plaques is proportional to the number of infectious virus particles in the inoculum.
b. Materials:
-
Permissive cell line (e.g., Vero or BHK-21)
-
DENV stock of known titer
-
Test compounds
-
Cell culture medium and supplements
-
Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
c. Protocol:
-
Cell Seeding: Seed permissive cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Infection: Prepare serial dilutions of the DENV stock and pre-incubate with serial dilutions of the test compound for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.
-
Fixation and Staining: Fix the cells with formaldehyde and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer (plaque-forming units per milliliter, PFU/mL).
-
Data Analysis: Determine the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.
In Vitro Selection of Drug-Resistant Mutants
This method is used to identify viral mutations that confer resistance to an antiviral compound.
a. Principle: DENV is serially passaged in cell culture in the presence of increasing concentrations of the test compound. This selective pressure promotes the growth of viral variants with reduced susceptibility to the inhibitor.
b. Materials:
-
Permissive cell line
-
Wild-type DENV stock
-
Test compound
-
Cell culture medium and supplements
-
RNA extraction and sequencing reagents
c. Protocol:
-
Initial Infection: Infect a flask of permissive cells with wild-type DENV at a low multiplicity of infection (MOI) in the presence of the test compound at a concentration close to its EC50.
-
Serial Passage: Harvest the culture supernatant when cytopathic effect (CPE) is observed. Use this supernatant to infect a fresh flask of cells with a gradually increasing concentration of the compound.
-
Continue Passaging: Repeat the passaging for a sufficient number of rounds (e.g., 10-20 passages) until the virus can replicate efficiently at a high concentration of the compound.
-
Plaque Purification: Isolate individual viral clones from the resistant virus population by plaque assay.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the NS4B gene to identify mutations.
-
Phenotypic Analysis: Characterize the resistance level of the identified mutants by determining their EC50 values in a replicon or viral titer reduction assay.
Visualizations
DENV NS4B Signaling Pathway and Mechanism of Inhibition
DENV NS4B plays a dual role in the viral life cycle. It is an essential component of the replication complex, where it interacts with the viral helicase NS3. Additionally, NS4B antagonizes the host's innate immune response by inhibiting the phosphorylation of STAT1, a key step in the interferon signaling pathway. NS4B inhibitors typically function by disrupting the crucial NS4B-NS3 interaction, thereby halting viral replication.
Caption: DENV NS4B's role in replication and immune evasion, and the mechanism of its inhibitors.
Experimental Workflow for Determining Resistance Profiles
The process of identifying and characterizing resistance to DENV NS4B inhibitors involves a systematic workflow, from initial inhibitor screening to the detailed analysis of resistant viral mutants.
Caption: Workflow for identifying and characterizing DENV NS4B inhibitor resistance.
Conclusion
The development of DENV NS4B inhibitors represents a promising avenue for the treatment of Dengue fever. However, the potential for viral resistance underscores the need for continued research and development. This guide provides a snapshot of the current understanding of resistance profiles for key NS4B inhibitors. The data and protocols presented herein are intended to support the scientific community in the ongoing effort to develop novel, potent, and resistance-resilient antiviral therapies against the Dengue virus. Researchers are encouraged to consider combination therapies and to proactively characterize resistance profiles of new inhibitor candidates to anticipate and overcome clinical challenges.
References
- 1. NITD-688 (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]
- 2. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (+)-JNJ-A07 and Other Antivirals Targeting Dengue Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antiviral compound (+)-JNJ-A07 with other molecules targeting Dengue virus (DENV) replication. The information presented is supported by experimental data to assist researchers in evaluating its potential.
Executive Summary
This compound and its close analog, JNJ-1802, are highly potent, pan-serotype Dengue virus inhibitors that represent a significant advancement in the field of DENV antiviral research.[1][2] These compounds employ a novel mechanism of action by targeting the interaction between the viral non-structural proteins NS3 and NS4B.[2] Specifically, they obstruct the formation of a crucial complex between the NS2B/NS3 protease-helicase and the NS4A-2K-NS4B precursor protein.[3] This disruption prevents the biogenesis of vesicle packets, which are essential for viral RNA replication.[3] This guide compares the in vitro efficacy and mechanism of action of this compound and its analogs with other notable DENV inhibitors, including those that have entered clinical trials.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of various antiviral compounds against the four serotypes of Dengue virus. Lower EC50 values indicate higher antiviral potency, while higher CC50 values suggest lower cellular toxicity.
Table 1: NS3-NS4B Interaction Inhibitors
| Compound | DENV-1 (EC50 nM) | DENV-2 (EC50 nM) | DENV-3 (EC50 nM) | DENV-4 (EC50 nM) | CC50 (nM) | Cell Line | Reference(s) |
| This compound | - | 0.1 | - | - | >10,000 | Vero | [4] |
| JNJ-1802 | <0.04 - 0.057 | 0.057 - 11 | <0.04 - 1.8 | <0.04 - 45 | >2260 - 2610 | Vero | [5][6][7][8] |
| NITD-688 | 8 - 38 | 8 - 38 | 8 - 38 | 8 - 38 | >10,000 | A549, Huh-7 | [9][10][11] |
Table 2: Other DENV Inhibitors
| Compound | Target | DENV-1 (EC50 µM) | DENV-2 (EC50 µM) | DENV-3 (EC50 µM) | DENV-4 (EC50 µM) | CC50 (µM) | Cell Line | Reference(s) |
| Balapiravir (R1479) | NS5 Polymerase | 1.9 - 11 | 1.9 - 11 | Not Tested | 1.9 - 11 | >100 | Huh-7 | [12][13] |
| Celgosivir | Host α-glucosidase | <0.7 | 0.2 | <0.7 | <0.7 | >50 | - | [14][15] |
| Chloroquine | Host cell endosomes | - | ~10.8 | - | - | ~80 | Vero | [16][17] |
Mechanism of Action: this compound
This compound's unique mechanism of action disrupts a critical step in the formation of the DENV replication complex. The diagram below illustrates this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel inhibitor of dengue virus | Immunopaedia [immunopaedia.org.za]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Insights into Dengue Virus Inhibition by a Clinical Trial Compound NITD-688 | bioRxiv [biorxiv.org]
- 12. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Disrupting a Key Viral Interaction: A Comparative Guide to (+)-JNJ-A07 for Dengue Virus Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-JNJ-A07, a potent inhibitor of the dengue virus (DENV), with alternative compounds. It includes supporting experimental data and detailed methodologies to aid in the evaluation and application of this promising antiviral agent.
This compound has emerged as a highly effective, pan-serotype inhibitor of the dengue virus, demonstrating nanomolar to picomolar activity against a wide range of clinical isolates.[1][2] Its mechanism of action lies in the specific disruption of the interaction between the viral non-structural proteins NS4A-2K-NS4B precursor and the NS2B/NS3 protease/helicase complex. This interference is critical as it prevents the formation of vesicle packets, the essential sites for viral RNA replication.[3][4]
Comparative Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and key comparators against various dengue virus serotypes.
| Compound | DENV Serotype | Cell Line | EC50 | CC50 | Reference |
| This compound | DENV-2 | C6/36 (mosquito) | 1.15 nM | 12.27 µM | [1] |
| DENV-2 | Aag2-AF5 (mosquito) | 0.64 nM | 5.60 µM | [1] | |
| Panel of 20 clinical isolates (all 4 serotypes) | Vero E6 | <0.04 nM to 1.8 nM (except DENV-4 genotype 3) | Not specified | [5] | |
| NITD-688 | All four serotypes | Not specified | 8-38 nM | Not specified | [6][7][8] |
| DENV-2 | PBMCs | 0.94 nM | Not specified | [6][7] | |
| JNJ-1802 (analogue of JNJ-A07) | DENV-2 | Vero, Huh-7, C6/36, THP-1/DC-SIGN | 0.059 nM to 1.24 nM | Not specified | [5] |
| Compound 14a (spiropyrazolopyridone) | DENV-2 and DENV-3 | Replicon assay | 10-80 nM | >20 µM | [9][10] |
| DENV-1 and DENV-4 | Replicon assay | >20 µM | >20 µM | [9][10] |
Mechanism of Action: Disrupting the NS4A-2K-NS4B Interaction
The core mechanism of this compound involves binding to the NS4B protein and its precursor, NS4A-2K-NS4B. This binding event sterically hinders the interaction with the NS2B/NS3 complex, a crucial step for the biogenesis of viral replication organelles.[3] Unlike some antiviral agents, this compound does not affect the proteolytic processing of the viral polyprotein but specifically targets this protein-protein interaction.[3]
References
- 1. The antiviral JNJ-A07 significantly reduces dengue virus transmission by Aedes aegypti mosquitoes when delivered via blood-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NITD-688 (EYU688) | DENV NS4B inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-JNJ-A07: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (+)-JNJ-A07, a potent dengue virus inhibitor. While classified as a non-hazardous substance, adherence to established protocols is necessary to ensure a safe laboratory environment.
Safety and Handling Profile of this compound
According to the Safety Data Sheet (SDS) provided by GlpBio Technology USA, this compound is not classified as a hazardous substance or mixture.[1] Nevertheless, standard laboratory safety precautions should always be observed during handling and disposal.
| Property | Information | Reference |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Transport Classification (DOT, IMDG, IATA) | Non-hazardous for transport | [1] |
| Personal Protective Equipment (PPE) | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. | [1] |
| First Aid Measures | In case of eye contact, flush with water and call a physician. For skin contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, wash out the mouth with water and call a physician. | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with federal, state, and local regulations. The following steps provide a general guideline based on its non-hazardous classification.
Step 1: Decontamination of Solutions and Surfaces
For solutions of this compound, absorb the liquid with a finely-powdered, inert, liquid-binding material such as diatomite or universal binders.[1] Following absorption, decontaminate all surfaces and equipment that have come into contact with the compound by scrubbing them with alcohol.[1]
Step 2: Waste Collection
Place the absorbed material and any contaminated disposables (e.g., gloves, wipes) into a designated, properly labeled waste container. For unused or expired solid this compound, it should also be collected in a designated waste container.
Step 3: Adherence to Institutional and Regulatory Guidelines
While this compound is not classified as hazardous, it is crucial to follow your institution's specific waste disposal protocols. Unused or unwanted investigational medications should be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[2]
For non-hazardous pharmaceutical waste, incineration is a common and recommended method of disposal.[2] Many research institutions and waste management vendors offer services for the incineration of non-hazardous chemical waste.
Step 4: Record Keeping
Maintain accurate records of the disposal of this compound, including the quantity disposed of and the date of disposal. This documentation is essential for regulatory compliance and laboratory safety audits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and adhering to regulatory guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Personal protective equipment for handling (+)-JNJ-A07
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of (+)-JNJ-A07, a highly potent, orally active pan-serotype dengue virus inhibitor. Given that the product has not been fully validated for all medical applications and is intended for research use only, a cautious approach to handling is paramount. All procedures should be conducted under the assumption that this compound is a potent pharmaceutical compound with unknown comprehensive toxicological properties.
I. Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent direct contact and inhalation. A multi-layered approach to PPE is mandatory. The following table summarizes the required equipment.
| PPE Category | Item | Specification | Purpose |
| Primary Protection | Disposable Gloves | Double-gloving with nitrile or neoprene gloves. Ensure gloves have been tested for resistance to the solvent being used (e.g., DMSO). | Prevents skin contact with the compound and solutions. |
| Safety Goggles | ANSI Z87.1-compliant, tight-fitting chemical splash goggles. | Protects eyes from splashes of solutions containing the compound. | |
| Laboratory Coat | Disposable, solid-front, back-tying lab coat. Cuffed sleeves are required. | Protects skin and personal clothing from contamination. | |
| Secondary Protection | Face Shield | To be worn over safety goggles, especially when there is a significant splash risk. | Provides an additional layer of protection for the face and eyes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound or when aerosolization is possible. | Prevents inhalation of airborne particles of the potent compound. | |
| Specialized Handling | Full-body Suit | Recommended for large-scale operations or in case of a significant spill. | Provides complete body protection in high-risk scenarios. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access. This area should be clearly marked with appropriate hazard signs.
-
Engineering Controls: A certified chemical fume hood is the minimum requirement for handling solutions of this compound. For handling the solid (powder) form, a glove box or an appropriate containment ventilation enclosure is highly recommended to minimize inhalation risk.
-
Spill Kit: An accessible spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags must be available in the designated handling area.
B. Experimental Workflow:
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound, from preparation to disposal.
C. Detailed Methodologies:
-
Weighing the Solid Compound:
-
Perform this task within a balance enclosure or glove box to prevent dissemination of the powder.
-
Use dedicated, disposable weighing papers and utensils.
-
After weighing, carefully seal the primary container of this compound.
-
Decontaminate the balance and surrounding surfaces.
-
-
Preparing Solutions:
-
All solutions should be prepared in a chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing. This compound is soluble in DMSO.
-
If heating or sonication is required to aid dissolution, ensure the container is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
All waste generated from handling this compound must be considered hazardous. Segregate waste into the following categories:
-
Solid Waste: Contaminated gloves, lab coats, weighing papers, pipette tips, and other disposable lab supplies.
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, and razor blades.
B. Disposal Procedures:
-
Solid Waste:
-
Collect in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Seal the bag and the container when not in use.
-
-
Liquid Waste:
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
The first rinse of glassware with a suitable solvent should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this should be in accordance with institutional EHS guidelines.
-
-
Sharps Waste:
-
Place in a designated, puncture-resistant sharps container that is clearly labeled as containing this compound contaminated sharps.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
-
The following decision tree outlines the disposal process for materials potentially contaminated with this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
